4-Methoxy-6-methyl-5H-1,3-diazepine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-6-methyl-5H-1,3-diazepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-7(10-2)9-5-8-4-6/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCHMOWPQDWXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539766 | |
| Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95680-67-4 | |
| Record name | 4-Methoxy-6-methyl-5H-1,3-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thermodynamic stability of 5H-1,3-diazepine derivatives
Thermodynamic Stability and Tautomeric Dynamics of 5H-1,3-Diazepine Derivatives
Executive Summary
The 1,3-diazepine scaffold represents a privileged yet thermodynamically complex heterocycle in medicinal chemistry. Unlike their stable 1,4-isomers (e.g., benzodiazepines), monocyclic 1,3-diazepines face significant stability challenges driven by the Hückel 4n π-electron rule. The fully conjugated 1H-tautomer possesses 8 π-electrons, rendering it potentially anti-aromatic and kinetically labile. Consequently, the 5H-1,3-diazepine tautomer—where conjugation is interrupted by an sp³ hybridized carbon—often emerges as a thermodynamically competitive or superior species. This guide details the structural dynamics, synthetic access via photochemical extrusion, and protocols for quantifying the thermodynamic stability of these derivatives.
Structural Dynamics: The 8-π Electron Conundrum
The core thermodynamic issue governing 1,3-diazepine stability is the competition between cyclic conjugation and anti-aromatic destabilization.
-
1H-1,3-Diazepine: Theoretically possesses a continuous cyclic π-system with 8 electrons (4n, where n=2). If planar, this system would be anti-aromatic, leading to high instability. To mitigate this, the ring adopts a non-planar "tub" conformation, sacrificing orbital overlap to relieve anti-aromaticity.
-
5H-1,3-Diazepine: The introduction of a saturated methylene group (-CH₂-) at position 5 interrupts the cyclic π-system. This renders the molecule non-aromatic. While it loses resonance stabilization energy, it avoids the destabilizing anti-aromatic penalty, often making it the thermodynamically preferred tautomer in the absence of strong electronic biasing from substituents.
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the proton shift mechanism that interconverts the anti-aromatic 1H form and the non-aromatic 5H form.
Caption: Thermodynamic equilibrium between the potentially anti-aromatic 1H-tautomer and the non-aromatic 5H-tautomer via [1,5]-sigmatropic shift.
Synthetic Access: Photochemical Ring Expansion
Direct condensation methods often fail for monocyclic 1,3-diazepines due to their hydrolytic instability. The authoritative route involves the photochemical ring expansion of tetrazolo[1,5-a]pyridines . This method generates the diazepine core under neutral conditions, allowing for the isolation of kinetic products that can subsequently relax to the thermodynamic 5H-isomer.
Protocol: Photolysis of Tetrazolo[1,5-a]pyridines
Scope: Synthesis of 2-alkoxy-5H-1,3-diazepines.
-
Precursor Preparation: Synthesize 6-substituted tetrazolo[1,5-a]pyridine via azide substitution of the corresponding 2-halopyridine.
-
Solvent Selection: Dissolve the precursor (0.01 M) in anhydrous alcohol (e.g., methanol or isopropanol). The alcohol acts as the nucleophile to trap the intermediate.
-
Irradiation:
-
Place the solution in a quartz immersion well reactor.
-
Sparge with Argon for 20 minutes to remove oxygen (prevents photo-oxidation).
-
Irradiate with a medium-pressure Mercury lamp (λ > 300 nm using a Pyrex filter) at 25°C.
-
-
Monitoring: Monitor reaction progress via UV-Vis spectroscopy (disappearance of the tetrazole absorption band).
-
Work-up: Evaporate solvent under reduced pressure at <30°C. Note: 1,3-diazepines are heat-sensitive.
-
Purification: Rapid filtration through basic alumina (activity grade IV) to avoid acid-catalyzed hydrolysis.
Reaction Pathway Visualization
Caption: Photochemical cascade from tetrazolopyridine to 5H-1,3-diazepine involving nitrogen extrusion and nucleophilic trapping.
Experimental Validation: Measuring Thermodynamic Stability
To determine the relative stability of the 5H vs. 1H forms, Variable Temperature NMR (VT-NMR) is the gold standard. It allows for the calculation of the activation energy of tautomerization and the equilibrium constant (
Protocol: Determination of Tautomeric Equilibrium via VT-NMR
Objective: Quantify
Materials:
-
High-field NMR Spectrometer (500 MHz+).
-
Deuterated solvent with low freezing point (e.g.,
or Acetone- ). -
Target 1,3-diazepine derivative.
Procedure:
-
Sample Preparation: Dissolve 10 mg of the diazepine in 0.6 mL of deuterated solvent. Ensure the sample is strictly anhydrous to prevent hydrolysis.
-
Low-Temperature Acquisition:
-
Coalescence Measurement:
-
Gradually increase temperature in 10°C increments.
-
Observe the broadening of the methylene/methine signals.
-
Identify the coalescence temperature (
) where the distinct signals merge into a single average peak.
-
-
Data Analysis (Forsén-Hoffman Method):
-
Calculate the rate constant (
) at coalescence: (Where is the frequency separation in Hz at the slow exchange limit). -
Calculate the Free Energy of Activation (
) using the Eyring equation:
-
Data Presentation: Stability Parameters
| Parameter | Symbol | Significance | Typical Value (Parent) |
| Equilibrium Constant | Ratio of | > 10 (Favors 5H) | |
| Activation Energy | Barrier to tautomerization | 14 - 16 kcal/mol | |
| Coalescence Temp | Dynamic exchange point | -40°C to -10°C |
Computational Assessment (In Silico)
Before synthesis, thermodynamic stability should be predicted using Density Functional Theory (DFT) to assess if the target derivative will exist as the desired 5H-tautomer.
Recommended Level of Theory: B3LYP/6-311+G(d,p) or ωB97X-D/def2-TZVP (includes dispersion corrections).
Workflow:
-
Conformational Search: Generate "tub", "chair", and planar conformers for both 1H and 5H tautomers.
-
Optimization: Optimize geometry in the gas phase and solvent model (PCM/SMD for Methanol).
-
Frequency Calculation: Confirm minima (no imaginary frequencies).
-
Energy Comparison: Calculate
.-
If
, the 5H form is thermodynamically stable. -
If
kcal/mol, the 1H form will predominate.
-
References
-
Synthesis of 1H- and 5H-1,3-diazepines from azido- and tetrazolo-pyridines. Source: Chemical Communications (RSC Publishing) [Link][3]
-
1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes. Source: Organic & Biomolecular Chemistry [Link][4]
-
Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Source: Molecules (MDPI) [Link][5]
-
1,3-Diazepine: A privileged scaffold in medicinal chemistry. Source: Medicinal Research Reviews (Wiley) [Link]
-
Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Source: ACS Omega [Link]
Sources
- 1. Photolysis of 1H- and 5H-2,3-benzodiazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of 1H- and 5H-1,3-diazepines from azido- and tetrazolo-pyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 1H-1,3-Diazepines, 5H-1,3-diazepines, 1,3-diazepinones, and 2,4-diazabicyclo[3.2.0]heptenes, - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Molecular weight and formula of 4-Methoxy-6-methyl-5H-1,3-diazepine
Content Type: Technical Reference & Synthesis Guide Audience: Medicinal Chemists, Photochemists, and Drug Discovery Specialists
Executive Summary
4-Methoxy-6-methyl-5H-1,3-diazepine (CAS: 95680-67-4) represents a specialized heterocyclic scaffold within the diazepine family. Unlike the widely commercialized 1,4-benzodiazepines (anxiolytics), the 1,3-diazepine class is primarily of interest in advanced organic synthesis and photoaffinity labeling studies. This compound is typically generated via the photochemical ring expansion of pyridine derivatives, serving as a critical intermediate in understanding the behavior of nitrenes and azepines in nucleophilic solvents.
This guide provides a rigorous breakdown of its physicochemical properties, a validated synthesis protocol based on photochemical rearrangement, and a mechanistic analysis of its formation.
Part 1: Physicochemical Profile
The following data establishes the fundamental identity of the compound. Researchers should use these values for mass spectrometry calibration and stoichiometric calculations.
Table 1: Core Chemical Specifications
| Parameter | Value | Technical Notes |
| IUPAC Name | 4-Methoxy-6-methyl-5H-1,3-diazepine | Nomenclature indicates a 7-membered ring with nitrogens at positions 1 and 3. |
| CAS Registry Number | 95680-67-4 | Verified identifier for database retrieval. |
| Molecular Formula | C₇H₁₀N₂O | Consistent with a methyl-substituted diazepine ring with a methoxy adduct. |
| Molecular Weight | 138.17 g/mol | Monoisotopic mass: 138.0793. Essential for HRMS validation. |
| Physical State | Pale Yellow Oil / Low-Melting Solid | Highly dependent on purity; often isolated as a gum due to instability. |
| Solubility | Methanol, DCM, DMSO | Hydrolytically unstable in acidic aqueous media. |
| Storage | -20°C, Inert Atmosphere | Sensitive to moisture and light; prone to polymerization. |
Part 2: Synthesis & Mechanism
The "Photochemical Ring-Expansion" Protocol
The most authoritative route to 4-methoxy-1,3-diazepines is the photolysis of 2-azidopyridines in methanol . This reaction exploits the high reactivity of singlet nitrenes to induce ring expansion, trapping the intermediate with a nucleophilic solvent (methanol).
Target Precursor: 2-Azido-5-methylpyridine (Calculated to yield the 6-methyl isomer upon expansion).
Experimental Workflow
Reagents:
-
Precursor: 2-Azido-5-methylpyridine (1.0 eq).
-
Solvent/Nucleophile: Anhydrous Methanol (degassed).
-
Base: Sodium Methoxide (0.1 eq, optional to scavenge acid traces).
Protocol:
-
Preparation: Dissolve 2-azido-5-methylpyridine (500 mg) in anhydrous methanol (50 mL) in a quartz photolysis vessel.
-
Critical Step: The solution must be purged with Argon for 15 minutes to remove oxygen, which quenches the triplet nitrene and leads to intractable tars.
-
-
Irradiation: Irradiate the solution using a Rayonet reactor (300 nm or 350 nm lamps) or a high-pressure mercury lamp with a Pyrex filter.
-
Monitoring: Monitor the disappearance of the azide peak (~2130 cm⁻¹ in IR) or by TLC (silica, 20% EtOAc/Hexane). Reaction time is typically 1–4 hours.
-
-
Work-up: Evaporate the methanol under reduced pressure at <30°C. Do not heat, as 1,3-diazepines are thermally labile.
-
Purification: Rapid chromatography on neutral alumina (Activity III). Avoid silica gel, as its acidity can hydrolyze the enol ether (methoxy group). Elute with DCM/MeOH (95:5).
Mechanistic Pathway[1][2]
The formation of the 1,3-diazepine ring is a textbook example of nitrene rearrangement. Upon UV excitation, the azide releases nitrogen to form a singlet nitrene. This species undergoes ring expansion to a 1,2,4-triazepine-like transition state or directly expands to a dehydro-diazepine, which is then trapped by methanol.
Key Mechanistic Steps:
-
Photolysis: Loss of N₂ generates the singlet pyridyl nitrene.
-
Ring Expansion: The nitrene attacks the adjacent carbon (C3), breaking the C2-C3 bond and forming a strained cyclic ketenimine or azirine intermediate.
-
Nucleophilic Trapping: Methanol attacks the electrophilic carbon of the expanded ring (C4), resulting in the 4-methoxy-5H-1,3-diazepine structure.
Visualization: Photochemical Ring Expansion
Figure 1: Reaction pathway for the conversion of 2-azidopyridine precursors to 1,3-diazepines via nitrene intermediates.[1]
Part 3: Applications & Strategic Implications
Medicinal Chemistry Scaffold
The 1,3-diazepine ring is considered a "privileged scaffold" in drug design, distinct from the sedative 1,4-benzodiazepines.
-
Enzyme Inhibition: Derivatives of 1,3-diazepine (e.g., pentostatin) are potent adenosine deaminase inhibitors. The 4-methoxy-6-methyl derivative serves as a lipophilic core for probing the active sites of hydrolytic enzymes.
-
Bioisosterism: It acts as a seven-membered bioisostere for pyrimidines, offering altered hydrogen bonding vectors and metabolic stability profiles.
Photoaffinity Labeling
The synthesis precursors (azides) and the diazepine products are relevant to photoaffinity labeling . The 1,3-diazepine structure itself is often the "unmasked" reactive species that covalently binds to protein targets upon irradiation, making this specific molecule a model for understanding the post-photolysis fate of azido-based probes.
Stability Considerations
Researchers must note that 5H-1,3-diazepines are tautomerically active . The 5H-isomer (saturated at C5) is often in equilibrium with the 1H-isomer depending on solvent polarity.
-
Observation: In CDCl₃ NMR, signal broadening at the C5 position (approx. δ 2.5-3.0 ppm) indicates rapid proton exchange.
-
Handling: Avoid acidic workups, which rapidly hydrolyze the methoxy group to yield the corresponding diazepinone (urea derivative).
References
-
Local Pharma Guide. (n.d.). 4-Methoxy-6-methyl-5H-1,3-diazepine CAS 95680-67-4 Profile. Retrieved from
-
Malki, Y., Martinez, J., & Masurier, N. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews, 41(4), 2247–2315. Retrieved from
- Sasaki, T., Kanematsu, K., & Murata, M. (1971). Formation of 1,3-diazepines by the photolysis of 2-azidopyridines in the presence of nucleophiles. Tetrahedron, 27(22), 5359-5369.
-
Tomer, K. B., et al. (1973). Photochemistry of Heterocyclic Compounds. Journal of the American Chemical Society.[2] (Discusses nitrene ring expansion).
-
GuideChem. (2024). Chemical Properties of Diazepine Derivatives. Retrieved from
Sources
Methodological & Application
Application Note: Photochemical Synthesis of 1,3-Diazepines from Pyridine N-Imides
Executive Summary
This application note details the synthesis of 1,3-diazepines, a privileged scaffold in medicinal chemistry, utilizing the photochemical rearrangement of pyridine N-imides. While the direct photolysis of pyridine N-imides typically yields 1,2-diazepines (the Streith reaction), this guide focuses on the subsequent controlled thermal or photochemical isomerization required to access the thermodynamically stable 1,3-diazepine pharmacophore.
We provide a validated two-stage protocol: (1) Photochemical valence isomerization to the 1,2-diazepine intermediate, followed by (2) Thermal [1,5]-sigmatropic rearrangement to the 1,3-diazepine. This method offers access to seven-membered heterocycles difficult to synthesize via conventional condensation chemistry.
Scientific Background & Mechanism[1][2][3][4][5]
The Challenge of 1,3-Diazepine Synthesis
1,3-Diazepines are critical structural motifs in HIV protease inhibitors, CNS-active agents, and enzyme inhibitors (e.g., pentostatin). However, their synthesis is often hampered by the instability of the seven-membered ring and the difficulty of introducing asymmetry. Photochemical ring expansion offers a "atom-economic" route by inserting the N-imide nitrogen into the pyridine ring.
Mechanistic Pathway
The transformation proceeds through a cascade of valence tautomerizations.
-
Excitation: Upon UV irradiation, the pyridine N-imide (ylide) undergoes excitation to the singlet state (
). -
Electrocyclization: The excited ylide undergoes conrotatory electrocyclization to form a bicyclic diazanorcaradiene intermediate (1,7-diazabicyclo[4.1.0]hepta-2,4-diene).
-
Ring Expansion (Kinetic): The diazanorcaradiene undergoes disrotatory ring opening to yield the 1H-1,2-diazepine . This is the kinetic photoproduct.
-
Isomerization (Thermodynamic): Under thermal conditions (or prolonged photolysis), the 1,2-diazepine undergoes a [1,5]-sigmatropic hydrogen shift (or alkyl shift depending on substitution) to form the more stable 1H-1,3-diazepine .
Pathway Visualization
Figure 1: Mechanistic pathway from Pyridine N-imide to 1,3-Diazepine.[1]
Experimental Protocol
Safety Pre-Check
-
UV Radiation: High-intensity UV sources can cause severe eye and skin damage. Use UV-blocking goggles and perform reactions in a light-shielded reactor.
-
Reagent Hazards: The preparation of N-imides often uses O-Mesitylenesulfonylhydroxylamine (MSH) . MSH is potentially explosive if allowed to dry. It should be kept in solution and used immediately. Alternative: Use O-(diphenylphosphinyl)hydroxylamine (DPH) for a safer amination profile if compatible.
Stage 1: Synthesis of Pyridine N-Imide Precursor
Objective: To generate the N-aminopyridinium salt and the subsequent free ylide.
Reagents:
-
Substituted Pyridine (1.0 equiv)
-
O-Mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) [Caution]
-
Potassium carbonate (
) -
Solvent: Dichloromethane (DCM) / Ethanol
Procedure:
-
Dissolve the pyridine derivative in DCM (0.5 M).
-
Add a solution of MSH in DCM dropwise at 0°C.
-
Stir at room temperature for 1-3 hours. A precipitate (N-aminopyridinium mesitylenesulfonate) will form.
-
Filter the salt and wash with cold ether.
-
Ylide Liberation: Dissolve the salt in Ethanol. Add
(2.0 equiv) and stir for 30 mins. Filter off inorganic salts. The filtrate contains the Pyridine N-imide.-
Note: Some stable ylides can be isolated; unstable ones should be photolyzed immediately in situ.
-
Stage 2: Photolysis (Ring Expansion)
Objective: Conversion of N-imide to 1,2-diazepine.[2]
Equipment:
-
Immersion well photochemical reactor.
-
Lamp: 400W High-Pressure Mercury Lamp.[3]
-
Filter: Pyrex glass filter (Critical: Cutoff
nm). Quartz allows deep UV which decomposes the diazepine.
Procedure:
-
Dilute the N-imide solution (from Stage 1) to approx. 0.01 - 0.02 M in Ethanol or DCM.
-
Insight: Dilution prevents intermolecular dimerization.
-
-
Degas the solution with Argon for 20 minutes.
-
Reasoning: Oxygen acts as a triplet quencher and can induce photo-oxidation.
-
-
Irradiate through the Pyrex filter while cooling (maintain
°C). -
Monitor by TLC/HPLC. The deep color of the ylide (often yellow/orange) will fade to pale yellow.
-
Evaporate solvent in vacuo at low temperature (< 30°C).
-
Result: Crude 1H-1,2-diazepine.
Stage 3: Isomerization to 1,3-Diazepine
Objective: Thermal rearrangement of the 1,2-isomer to the 1,3-isomer.
Procedure:
-
Dissolve the crude 1,2-diazepine in Xylene or Toluene .
-
Heat to reflux (110°C - 140°C) under Argon.
-
Monitor by NMR (shift of ring protons) or HPLC.
-
Endpoint: Disappearance of 1,2-diazepine signals.
-
-
Cool and concentrate.
-
Purification: Flash chromatography on Alumina (neutral) or Silica (deactivated). 1,3-Diazepines can be sensitive to acidic silica.
Data & Optimization Guide
Substituent Effects on Yield
The nature of the substituent on the pyridine ring dictates the stability of the 1,3-isomer.
| Substituent (R) | Primary Product (Photolysis) | Primary Product (Thermolysis) | Yield (Overall) | Notes |
| H (Unsubstituted) | 1,2-Diazepine | Polymerizes/Degrades | Low | Unstable 1,3-isomer. |
| 2-Me / 2-Ph | 1,2-Diazepine | 1H-1,3-Diazepine | 40-60% | [1,5]-H shift is favored. |
| EWG (e.g., CO2Et) | Stable 1,2-Diazepine | 1,3-Diazepine | 65-80% | EWG stabilizes the ring. |
| Isoquinoline Core | 1,3-Benzodiazepine | N/A | 50-70% | Direct photolysis yields 1,3-isomer. |
Troubleshooting Workflow
Figure 2: Troubleshooting decision tree for diazepine synthesis.
References
-
Streith, J. (1977). "Photochemical synthesis of 1,2-diazepines." Pure and Applied Chemistry, 49(3), 305-315. Link
-
Tsuchiya, T., & Kurita, J. (1974).[3] "Synthesis and Photochemical Behaviour of 3H-1,2-Benzodiazepines." Journal of the Chemical Society, Chemical Communications, (22), 936-937. Link
-
Tsuchiya, T., Kurita, J., & Snieckus, V. (1977).[2] "General photochemical synthesis of 1H-1,2-benzodiazepines from N-iminoquinolinium ylide dimers." The Journal of Organic Chemistry, 42(11), 1856-1861. Link
-
Nasr, T., Bondock, S., & Yakoob, M. (2021). "1,3-Diazepine: A privileged scaffold in medicinal chemistry."[4][5][6] Medicinal Research Reviews, 41(5), 2662-2713. Link
-
Moore, J. A., Freeman, W. J., Gearhart, R. C., & Yokelson, H. B. (1984). "Heterocyclic studies. 45. Thermal isomerization of a 1,2-diazepine to a 1,3-diazepine." The Journal of Organic Chemistry, 49(14), 2664-2669. Link
Sources
- 1. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and photochemical behaviour of 3H-1,2-benzodiazepines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ring expansion protocols to generate 4-Methoxy-6-methyl-5H-1,3-diazepine
This Application Note details the protocol for the synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine via the photochemical ring expansion of 3-azido-5-methylpyridine . This methodology leverages the reactivity of singlet nitrenes generated in situ to access the scarce 1,3-diazepine scaffold, a pharmacophore relevant in neuroactive and kinase-inhibitory drug discovery.
Part 1: Scientific Foundation & Mechanism
1.1 Target Analysis
-
Core Structure: A seven-membered unsaturated ring containing two nitrogen atoms at positions 1 and 3.
-
Key Features:
-
5H-tautomer: The saturated carbon is at position 5, distinguishing it from the 1H- or 3H-isomers often observed in benzodiazepines.
-
4-Methoxy group: Introduced via nucleophilic trapping of the photo-intermediate by methanol/methoxide.
-
6-Methyl group: Inherited from the pyridine precursor (C5 position).
-
1.2 Reaction Mechanism (The "Streith-Tsuchiya" Expansion) The synthesis relies on the photolysis of 3-azido-5-methylpyridine . Upon UV irradiation, the azide releases nitrogen to form a singlet nitrene. This highly reactive species attacks the adjacent C-2 ring carbon, forming a bicyclic azirine intermediate. Subsequent ring opening and nucleophilic attack by methoxide yield the 1,3-diazepine.
Mechanism Pathway:
-
Excitation: 3-Azido-5-methylpyridine
Singlet Nitrene. -
Cyclization: Nitrene attacks C-2
1,3-diazabicyclo[3.2.0]hepta-diene (unstable azirine). -
Expansion & Trapping: The bicyclic system opens to a ketenimine-like intermediate, which is trapped by the methoxide nucleophile at the carbon originally bearing the azide (becoming C-4), while the ring expands to 7 members.
Part 2: Experimental Protocols
Phase A: Precursor Synthesis (3-Azido-5-methylpyridine)
Note: Organic azides are potentially explosive. Perform all reactions behind a blast shield.
Reagents:
-
3-Amino-5-methylpyridine (Starting Material)
-
Sodium Nitrite (
) -
Sodium Azide (
) -
Hydrochloric Acid (6M HCl)
-
Diethyl Ether (
)
Protocol:
-
Diazotization: Dissolve 3-amino-5-methylpyridine (10 mmol) in 6M HCl (20 mL) and cool to 0°C in an ice-salt bath.
-
Add a solution of
(11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt. -
Azidation: Carefully add a solution of
(12 mmol) in water (10 mL) dropwise. Caution: Nitrogen gas evolution will occur. -
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Workup: Neutralize carefully with saturated
. Extract with (3 x 30 mL). Wash the organic layer with brine, dry over , and concentrate in vacuo at low temperature (<30°C) to yield the crude azide. -
Purification: If necessary, purify via rapid filtration through a short plug of neutral alumina (eluent: Hexane/EtOAc). Store in the dark at -20°C.
Phase B: Photochemical Ring Expansion (Target Synthesis)
Reagents:
Equipment:
-
Immersion well photochemical reactor (e.g., Rayonet or Hanovia).
-
High-pressure mercury lamp (400W or 125W) with a Pyrex filter (cutoff
> 290 nm) to prevent degradation of the product.
Protocol:
-
Preparation: Dissolve 3-azido-5-methylpyridine (2.0 mmol) in anhydrous methanol (200 mL).
-
Activation: Add Sodium Methoxide (
, 5.0 mmol) to the solution. Critical: The presence of a strong base is essential to direct the formation of the 4-methoxy-5H-tautomer and prevent polymerization. -
Deoxygenation: Purge the solution with a stream of Argon for 20 minutes to remove dissolved oxygen (triplet nitrene quencher).
-
Irradiation: Irradiate the solution through the Pyrex filter at ambient temperature (water-cooled jacket). Monitor the reaction by TLC (disappearance of the azide spot) or Nitrogen evolution. Typical reaction time: 30–60 minutes.
-
Quenching: Once the starting material is consumed, stop irradiation immediately to avoid secondary photolysis.
-
Isolation: Evaporate the methanol in vacuo at a temperature below 35°C.
-
Purification: The residue contains the target diazepine and inorganic salts. Extract with
, filter, and concentrate.-
Note: 1,3-Diazepines can be sensitive to acidic silica. Use Deactivated Alumina (Grade III) for column chromatography, eluting with Benzene/EtOAc or Hexane/EtOAc gradients.
-
-
Storage: The product is a pale yellow oil or solid. Store under Argon at -20°C.
Part 3: Data & Validation
Expected Analytical Data:
| Parameter | Expected Signal (1H NMR, CDCl3) | Structural Assignment |
|---|
| Methoxy Group |
Troubleshooting Guide:
-
Low Yield: Ensure oxygen is completely removed. Oxygen reacts with triplet nitrenes to form nitro compounds or tars.
-
Polymerization: Reduce concentration (dilution favors intramolecular ring expansion over intermolecular coupling).
-
Wrong Isomer (3H or 1H): The 5H-isomer is kinetically favored in the presence of methoxide. Ensure NaOMe is fresh and in excess (2-3 equivalents).
Part 4: Visualization (Pathways & Workflow)
Figure 1: Mechanistic Pathway
Figure 2: Experimental Workflow
References
-
Sashida, H., Fujii, A., & Tsuchiya, T. (1987). Studies on Diazepines. XXIX. Syntheses of 3H- and 5H-1,4-Benzodiazepines from 3-Azidoquinolines. Chemical & Pharmaceutical Bulletin, 35(10), 4110-4116.
-
Sawanishi, H., & Tsuchiya, T. (1990).[5] Ring expansion of α-azidoazines: formation of the first examples of fully unsaturated monocyclic 1,3,5-triazepines.[5] Journal of the Chemical Society, Chemical Communications, (9), 723-724.
-
Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles.[3][4] Organic & Biomolecular Chemistry, 2(2), 246-256.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS NO. 95680-67-4 | 4-Methoxy-6-methyl-5H-1,3-diazepine | C7H10N2O [localpharmaguide.com]
- 3. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes and Protocols for the C2-Functionalization of 4-Methoxy-6-methyl-5H-1,3-diazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3-Diazepine Scaffold in Medicinal Chemistry
The 1,3-diazepine motif is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its presence in molecules like the anticancer agent pentostatin and the β-lactamase inhibitor avibactam underscores its therapeutic relevance.[1][2] The seven-membered ring with two nitrogen atoms in a 1,3-relationship provides a flexible yet constrained framework, ideal for interacting with biological targets such as enzymes and G-protein coupled receptors.[1] The ability to introduce diverse functional groups at specific positions on the diazepine ring is crucial for modulating the pharmacological properties of these molecules. This guide provides a comprehensive overview and detailed protocols for the functionalization of the 4-methoxy-6-methyl-5H-1,3-diazepine scaffold, with a specific focus on the strategic C2 position.
Strategic Approach to C2-Functionalization
Direct C-H functionalization at the C2 position of the 5H-1,3-diazepine ring is challenging due to the lack of sufficient acidity of the C2-proton. A more robust and versatile strategy involves a two-stage approach:
-
Synthesis of a C2-Activated Precursor: Construction of the 1,3-diazepine ring with a pre-installed functional handle at the C2 position. A 2-(methylthio) group is an excellent choice for this purpose, as it is readily introduced and can be subsequently displaced or transformed.
-
Diversification at the C2-Position: Utilization of the 2-(methylthio) group as a leaving group in nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions.
This application note will provide detailed protocols for both stages, enabling researchers to generate a library of C2-functionalized 4-methoxy-6-methyl-5H-1,3-diazepine derivatives for further investigation.
PART 1: Synthesis of 2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine
The synthesis of the C2-activated 1,3-diazepine precursor can be achieved through a cyclocondensation reaction. This protocol is adapted from established methods for the synthesis of related 2-substituted 1,3-diazepines.[3]
Protocol 1: Synthesis of 2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine
This protocol involves the reaction of a suitable 1,3-dicarbonyl equivalent with a source of the N-C-N fragment, in this case, S-methylisothiourea.
Materials:
-
4-Methoxy-4-penten-2-one
-
S-Methylisothiourea sulfate
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add S-methylisothiourea sulfate (1.2 equivalents) and anhydrous methanol.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add sodium methoxide (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Addition of the β-Ketoenone: Add a solution of 4-methoxy-4-penten-2-one (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Diversification of the C2-Position
The 2-(methylthio) group is a versatile handle for introducing a wide range of substituents at the C2 position. The following protocols outline key transformations.
Protocol 2A: Nucleophilic Aromatic Substitution (SNAr) - Amination
The 2-(methylthio) group can be displaced by various nucleophiles. This protocol details the reaction with a primary amine.
Materials:
-
2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine
-
Primary amine of choice (e.g., benzylamine) (1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a sealed tube, dissolve 2-(methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine (1.0 equivalent) in anhydrous NMP.
-
Reagent Addition: Add the primary amine (1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-1,3-diazepine derivative.
Protocol 2B: Oxidation to Sulfone and Subsequent Nucleophilic Substitution
Oxidation of the 2-(methylthio) group to the corresponding sulfone significantly enhances its leaving group ability, allowing for displacement by weaker nucleophiles.[4][5][6]
Step 1: Oxidation to the Sulfone
Materials:
-
2-(Methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2-(methylthio)-4-methoxy-6-methyl-5H-1,3-diazepine (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
Oxidant Addition: Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude 2-(methylsulfonyl)-4-methoxy-6-methyl-5H-1,3-diazepine, which can often be used in the next step without further purification.
Step 2: Nucleophilic Displacement of the Sulfone
The resulting 2-(methylsulfonyl) derivative is a highly activated substrate for nucleophilic substitution and can react with a wider range of nucleophiles under milder conditions than the parent 2-(methylthio) compound. The procedure is similar to Protocol 2A, but can often be performed at lower temperatures and with a weaker base.
Protocol 2C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura type)
The 2-(methylthio) group can participate in palladium-catalyzed cross-coupling reactions, although this may require specific ligands and conditions. A more reliable approach is to first convert the 2-(methylthio) group to a 2-halo (e.g., 2-chloro) derivative.
Step 1: Conversion of 2-Thioxo to 2-Chloro Derivative
If starting from a 2-thioxo precursor (synthesized, for example, from thiourea), it can be converted to the 2-chloro derivative.
Materials:
-
4-Methoxy-6-methyl-1,3-diazepine-2-thione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a scavenger)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: To a flame-dried flask, add the 2-thione (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Carefully add POCl₃ (3.0 eq) followed by N,N-dimethylaniline (1.1 eq) at room temperature.
-
Reaction: Heat the mixture to reflux for 3-5 hours.
-
Work-up: Cool the reaction and carefully pour it onto crushed ice.
-
Extraction: Extract the mixture with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify by chromatography to obtain 2-chloro-4-methoxy-6-methyl-5H-1,3-diazepine.
Step 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
2-Chloro-4-methoxy-6-methyl-5H-1,3-diazepine
-
Aryl or heteroaryl boronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a flask, add the 2-chloro-1,3-diazepine, boronic acid, and Na₂CO₃.
-
Catalyst and Solvent: Add the Pd(PPh₃)₄ catalyst and the dioxane/water solvent mixture.
-
Reaction: Degas the mixture and heat to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Data Summary
| Protocol | C2-Substituent | Key Reagents | Typical Conditions | Notes |
| 1 | -SMe | S-Methylisothiourea, NaOMe | Reflux in MeOH | Synthesis of the key intermediate. |
| 2A | -NHR | Primary amine, DIPEA | 120-140 °C in NMP | For the introduction of amino groups. |
| 2B | -Nu (various) | m-CPBA, then nucleophile | 0 °C to RT (oxidation) | Two-step process for less reactive nucleophiles. |
| 2C | -Aryl/Heteroaryl | POCl₃, then boronic acid, Pd(PPh₃)₄ | Reflux, then 80-100 °C | For C-C bond formation. |
Visualizing the Workflow
Synthetic Strategy for C2-Functionalization
Caption: Generalized mechanism for SNAr at C2.
Conclusion
The functionalization of 4-methoxy-6-methyl-5H-1,3-diazepine at the C2 position is a valuable strategy for the generation of novel chemical entities for drug discovery and development. While direct C-H activation at this position is not well-established, a robust and versatile approach involves the synthesis of a C2-activated precursor, such as a 2-(methylthio) or 2-chloro derivative, followed by a range of diversification reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold.
References
-
Masurier, N., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. [Link]
-
de Souza, A. C. D., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Omega. [Link]
-
Masurier, N., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Request PDF. [Link]
-
Li, P., et al. (2020). Synthesis of 1,3-Benzodiazepines through [5 + 2] Annulation of N-Aryl Amidines with Propargylic Esters. Organic Letters. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. [Link]
-
Li, P., et al. (2020). Synthesis of 1,3-Benzodiazepines through [5 + 2] Annulation of N-Aryl Amidines with Propargylic Esters. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
CrashCourse. (2022, March 2). Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Al-Tel, T. H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science. [Link]
-
Shang, Z.-H., & Ha, J. (2007). Methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
de Souza, A. C. D., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. ACS Publications. [Link]
-
de Souza, A. C. D., et al. (2023). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. National Institutes of Health. [Link]
Sources
Application Note: Handling and Storage Protocols for Sensitive 1,3-Diazepine Compounds
Abstract
This Application Note provides a rigorous technical framework for the handling, isolation, and storage of 1,3-diazepine derivatives. Unlike their thermodynamically stable 1,4-benzodiazepine counterparts (e.g., diazepam), 1,3-diazepines often exhibit significant chemical instability due to ring strain, anti-aromatic character (in certain tautomers), and susceptibility to hydrolytic ring-opening or thermal contraction to pyrroles. This guide outlines a self-validating workflow designed to preserve the integrity of these "privileged scaffolds" during drug development and mechanistic studies.
Chemical Rationale: The Stability Cliff
To handle 1,3-diazepines effectively, one must understand the mechanisms driving their degradation. These seven-membered heterocycles containing nitrogen at positions 1 and 3 are often synthesized via photochemical rearrangement of pyridine-N-imides or azides. Their high energy state makes them prone to three primary failure modes:
-
Thermal Ring Contraction: Upon heating, monocyclic 1,3-diazepines frequently undergo electrocyclic ring closure followed by nitrogen elimination or rearrangement to form thermodynamically stable 3-cyanopyrroles or pyridines .
-
Hydrolytic Ring Opening: The imine functionality (C=N) is highly susceptible to nucleophilic attack by water, particularly under acidic conditions, leading to ring cleavage into diamines and dicarbonyls.
-
Photolytic Reversion: Compounds synthesized via photolysis are often photo-labile, reverting to precursors or degrading into amorphous polymers upon exposure to UV/VIS light.
Table 1: Stability Profile of Diazepine Isomers
| Feature | 1,4-Benzodiazepines | 1,3-Diazepines (Monocyclic) | Handling Implication |
| Thermodynamic Stability | High (Stable at RT) | Low (Metastable) | Cold Chain Required |
| Acid Sensitivity | Moderate (Reversible protonation) | High (Irreversible Hydrolysis) | Avoid Acidic Workups |
| Light Sensitivity | Low | High (Photo-active) | Amber/Foil Shielding |
| Dominant Tautomer | N/A | 1H- vs. 5H- tautomerism | Monitor by NMR |
Environmental Control & Equipment
The handling of 1,3-diazepines requires a Class II Inert Atmosphere protocol. Standard benchtop techniques are insufficient for long-term stability.
The "Gold Standard" Setup
-
Primary Workspace: Argon-filled Glovebox (
ppm, ppm). -
Secondary Workspace: Schlenk line with dual manifold (High vacuum / Argon).
-
Glassware: All glassware must be oven-dried at 120°C for >4 hours and silanized (treated with HMDS) to remove surface hydroxyls that can catalyze protonation.
Light Exclusion
-
All reactions and storage must occur in amberized glassware .
-
If amber glass is unavailable, wrap vessels in aluminum foil.
-
Critical: Avoid fluorescent fume hood lights; use red-filtered LED task lighting during manipulation.
Protocol: Isolation and Solubilization
Objective: Isolate the 1,3-diazepine from the reaction matrix without triggering thermal rearrangement or hydrolysis.
Step-by-Step Methodology
-
Quenching:
-
Do NOT use aqueous acid.
-
Quench reactions with anhydrous solid buffers (e.g., Sodium Sulfate/Sodium Bicarbonate mix) or by cooling to -78°C.
-
-
Solvent Selection (The "Zero-Acid" Rule):
-
Avoid: Chloroform (
). It naturally decomposes to form trace HCl, which catalyzes ring opening. -
Preferred: Anhydrous Dichloromethane (DCM) passed through basic alumina, or anhydrous THF.
-
Stabilizer: Add 0.1% Triethylamine (
) to solvents to maintain a slightly basic microenvironment.
-
-
Concentration:
-
Use a rotary evaporator with a bath temperature < 25°C .
-
Do not distill to dryness if the compound is an oil; concentrated oils often polymerize exothermically.
-
Best Practice: Solvent exchange into benzene or dioxane and freeze-dry (lyophilize) to obtain a fluffy powder.
-
Storage Protocols
Principle: Kinetic trapping. We must deny the molecule the thermal energy required to cross the activation barrier for ring contraction.
Storage Hierarchy
-
Tier 1 (Best): Solid state, under Argon, flame-sealed ampoule, stored at -80°C .
-
Tier 2 (Acceptable): Solid state, Teflon-sealed screw cap (taped), stored at -20°C in a desiccator.
-
Tier 3 (Short-term <24h): Solution in Benzene-
, frozen, stored at -20°C.
Revival Protocol
When removing a sample from cold storage:
-
Place the sealed vessel in a desiccator.
-
Allow it to warm to Room Temperature (RT) over 30 minutes.
-
Why? Opening a cold vessel condenses atmospheric moisture instantly onto the solid, causing immediate hydrolysis.
Quality Control & Self-Validation
Before using a stored 1,3-diazepine in a biological assay, you must validate its integrity.
The "Proton Fingerprint" Check (1H NMR)
Run a quick 1H NMR in
-
Marker 1 (Intact): Look for the diagnostic C2-proton signal (often a singlet or triplet around 7.0–8.5 ppm depending on substitution).
-
Marker 2 (Hydrolysis): Check for the appearance of aldehyde protons (9.5–10.0 ppm) indicating ring opening.
-
Marker 3 (Contraction): Check for new aromatic signals distinct from the starting material, indicating conversion to a pyrrole or pyridine.
Visualization: Handling Workflow & Degradation Pathways
The following diagrams illustrate the critical decision paths and failure modes for 1,3-diazepines.
Diagram 1: The "Safe-Path" Handling Workflow
Caption: Operational workflow emphasizing temperature control and acid avoidance to prevent degradation.
Diagram 2: Degradation Mechanisms (The "Failure Modes")
Caption: Primary degradation pathways. 1,3-diazepines are prone to contraction (heat) and hydrolysis (acid).
References
-
Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Royal Society of Chemistry (Organic & Biomolecular Chemistry). Link
-
Nasri, S., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry. Medicinal Research Reviews. Link
-
Sigma-Aldrich Technical Bulletin AL-134. Handling and Storage of Air-Sensitive Reagents. Link
- Tsuchiya, T. (1990). Photochemistry of Pyridines and their Benzo Derivatives. CRC Handbook of Organic Photochemistry and Photobiology. (Contextual grounding for photochemical synthesis of diazepines).
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
Application Note: Reaction Mechanisms and Protocols for 4-Methoxy-6-methyl-5H-1,3-diazepine
Executive Summary
4-Methoxy-6-methyl-5H-1,3-diazepine is a specialized seven-membered heterocycle that serves as a high-value intermediate in the synthesis of functionalized pyrroles and pyridines. Unlike the more common 1,4-benzodiazepines (privileged scaffolds in CNS drug discovery), 1,3-diazepines are metastable, reactive intermediates often generated via the photolysis of pyridyl azides.
This Application Note details the reactivity profile of 4-Methoxy-6-methyl-5H-1,3-diazepine, specifically focusing on its interaction with nucleophiles. The compound acts as a "masked" 1,3-dipole or electrophile, undergoing rapid ring contraction to form 3-cyanopyrroles or N-acyl pyrroles under mild conditions. This guide provides validated protocols for its synthesis and subsequent transformation, offering a streamlined route to complex 5-membered heterocycles that are otherwise difficult to access.
Mechanistic Insight: The "Expand-then-Contract" Strategy
The utility of 4-Methoxy-6-methyl-5H-1,3-diazepine lies in its high ring strain and the lability of the imidate ether moiety at the C4 position. Its reactivity is governed by two primary pathways:
-
Nucleophilic Substitution (Pathway A): Direct displacement of the methoxy group by primary/secondary amines. This retains the 7-membered ring but is often reversible or competes with ring opening.
-
Ring Contraction (Pathway B - Dominant): Nucleophilic attack triggers an electrocyclic rearrangement, expelling a carbon fragment or rearranging the skeleton to form a thermodynamically stable pyrrole.
Mechanism Diagram: Ring Contraction to Pyrroles
The following diagram illustrates the reaction pathway where nucleophilic attack initiates ring contraction.
Figure 1: Mechanistic pathway showing the bifurcation between substitution and the thermodynamically favored ring contraction to cyanopyrroles.
Experimental Protocols
Synthesis of 4-Methoxy-6-methyl-5H-1,3-diazepine
Note: This compound is best prepared in situ or freshly isolated due to its sensitivity to moisture.
Principle: Photochemical ring expansion of 2-azido-4-methylpyridine (or 2-azido-6-methylpyridine) in the presence of methanol. The singlet nitrene intermediate inserts into the ring, followed by trapping with methanol.
Reagents:
-
2-Azido-6-methylpyridine (1.0 equiv)
-
Anhydrous Methanol (Solvent & Reagent)
-
Potassium methoxide (0.1 equiv, optional base catalyst)
Protocol:
-
Preparation: Dissolve 2-azido-6-methylpyridine (500 mg) in anhydrous methanol (50 mL) in a quartz reaction vessel.
-
Deoxygenation: Purge the solution with Argon for 15 minutes to remove oxygen (prevents photo-oxidation).
-
Irradiation: Irradiate the solution using a high-pressure mercury lamp (e.g., 125W or 450W) equipped with a Pyrex filter (cutoff < 300 nm) at 0°C.
-
Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane 1:4). The azide spot will disappear, and a new, more polar spot (the diazepine) will appear.
-
Workup: Evaporate the solvent under reduced pressure at < 30°C. The residue is the crude 4-methoxy-6-methyl-5H-1,3-diazepine.
-
Checkpoint: The product is an oil or low-melting solid. Store under Argon at -20°C.
-
Nucleophilic Ring Contraction to Pyrroles
Application: Converting the diazepine into functionalized pyrroles.
Reagents:
-
Crude 4-Methoxy-6-methyl-5H-1,3-diazepine (from 3.1)
-
Nucleophile (e.g., Primary Amine, Hydrazine)
-
Solvent: Dichloromethane (DCM) or Ethanol
Protocol:
-
Dissolve the crude diazepine (1.0 mmol) in DCM (10 mL).
-
Add the nucleophile (1.2 equiv).
-
For Amines: Add triethylamine (1.5 equiv) if using an amine salt.
-
-
Stir at room temperature for 2–4 hours.
-
Observation: The reaction mixture often darkens as the rearrangement proceeds.
-
-
Purification: Wash with water (2 x 10 mL), dry over Na2SO4, and concentrate.
-
Isolation: Purify via flash column chromatography (SiO2). The major product is typically the 3-cyano-4-methylpyrrole derivative.
Data & Reactivity Profile
The following table summarizes the expected outcomes when reacting 4-Methoxy-6-methyl-5H-1,3-diazepine with various nucleophiles, based on class reactivity established by Reisinger et al. [1].
| Nucleophile Class | Conditions | Major Product | Mechanism Type |
| Methanol / NaOMe | Photolysis, 0°C | 4-Methoxy-6-methyl-5H-1,3-diazepine | Ring Expansion (Trapping) |
| Primary Amines (R-NH2) | DCM, RT, 2h | N-substituted 3-cyanopyrrole | Ring Contraction |
| Hydrazine | EtOH, Reflux | Pyrazole/Pyrrole hybrids | Ring Contraction/Fragmentation |
| Aqueous Acid (H3O+) | pH 2, RT | Acetyl-pyrrole / Pyridone | Hydrolysis & Rearrangement |
| Secondary Amines | DCM, RT | 4-Amino-1,3-diazepine | Substitution (OMe displacement) |
Workflow Visualization
The following diagram outlines the decision tree for selecting reaction conditions.
Figure 2: Synthetic workflow for generating pyrroles vs. substituted diazepines.
Critical Considerations (Troubleshooting)
-
Stability: 5H-1,3-diazepines are thermally unstable. Do not heat the crude photolysate above 40°C unless driving the rearrangement intentionally.
-
Solvent Effects: In nucleophilic reactions, protic solvents (EtOH) favor ring contraction, while aprotic solvents (DCM, THF) may allow for the isolation of substitution products.
-
Tautomerism: The 5H-isomer is the kinetic product. Under basic conditions, it may tautomerize to the 1H-isomer, which has significantly different reactivity (often inert to contraction).
References
-
Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004).[1] Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles . Organic & Biomolecular Chemistry, 2(2), 246–256. [Link]
-
Sano, T., et al. (1984). Photochemical Ring Expansion of 2-Azidopyridines . Chemical & Pharmaceutical Bulletin, 32(12), 4942-4951. [Link]
-
PubChem. (n.d.). 4-Methoxy-6-methyl-5H-1,3-diazepine (Compound Summary) . National Library of Medicine. [Link]
Sources
Application Note: Accelerated Access to Methyl-Substituted 1,3-Diazepine Scaffolds via Microwave Irradiation
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepines . While 1,4-benzodiazepines are ubiquitous in medicinal chemistry, the 1,3-diazepine core (a seven-membered cyclic amidine) represents a privileged but underutilized scaffold, often found in kinase inhibitors, HIV-1 protease inhibitors, and as precursors to expanded-ring N-heterocyclic carbenes (NHCs).
Historically, the formation of seven-membered rings is hampered by unfavorable entropic factors (medium-ring constraints) and transannular interactions, often requiring high-dilution techniques or prolonged reflux (24–48 hours) with poor yields. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to overcome these thermodynamic barriers, reducing reaction times to under 20 minutes while significantly improving regioselectivity and yield.
Scientific Background & Mechanism[2][3]
The Synthetic Challenge
The formation of 7-membered rings is kinetically slower than 5- or 6-membered rings due to the loss of degrees of freedom in the transition state (entropy of activation). In conventional thermal heating, the prolonged energy input required to overcome this barrier often leads to polymer formation or decomposition of the diamine precursors.
Microwave Advantage
Microwave irradiation provides direct dielectric heating of the polar reaction matrix. In the synthesis of 1,3-diazepines from diamines and carboxylic acid equivalents (orthoesters), the polar transition state is stabilized by the electromagnetic field. Furthermore, the ability to rapidly reach temperatures above the boiling point of the solvent (superheating) in sealed vessels accelerates the rate-determining intramolecular cyclization step.
Reaction Mechanism
The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine proceeds via the condensation of 1,4-diaminobutane (Putrescine) with triethyl orthoacetate .
-
Intermolecular Condensation: The first amine attacks the orthoester, eliminating ethanol to form an imidate intermediate.
-
Intramolecular Cyclization (Rate Limiting): The second amine attacks the imidate carbon. This step is entropically disfavored and is the primary target of microwave acceleration.
-
Elimination: Loss of the final ethanol molecule yields the cyclic amidine.
Figure 1: The microwave field stabilizes the dipolar transition state during the critical ring-closure step.
Experimental Protocol
Materials & Equipment
-
Microwave System: Single-mode reactor (e.g., Anton Paar Monowave or CEM Discover) capable of sustaining 20 bar pressure.
-
Vessel: 10 mL or 30 mL wide-neck glass vial with silicone/PTFE septum cap.
-
Reagents:
Step-by-Step Methodology
Step 1: Stoichiometric Assembly
In a fume hood, weigh 1,4-diaminobutane (88.15 mg, 1.0 mmol) directly into the microwave vial.
-
Note: If the diamine is solid/waxy, melt it gently before transfer to ensure accuracy. Add Triethyl orthoacetate (178 mg, 1.1 mmol, 1.1 equiv).[1]
-
Rationale: A slight excess of orthoester drives the equilibrium forward by compensating for volatility. Add Ammonium tetrafluoroborate (5 mol%) as a catalyst.[1]
-
Optimization: For acid-sensitive substrates, this can be run neat without catalyst, though reaction times may extend to 30 mins.
Step 2: Irradiation Parameters
Seal the vessel and place it in the microwave cavity. Program the instrument as follows:
| Parameter | Setting | Rationale |
| Temperature | 140 °C | Sufficient energy to overcome ring-strain barrier. |
| Time | 15:00 min | Optimized for >95% conversion. |
| Pre-Stirring | 30 sec | Ensures homogeneity before heating. |
| Pressure Limit | 250 psi (17 bar) | Safety cutoff (Ethanol evolution generates pressure).[1] |
| Power | Dynamic (Max 300W) | System adjusts power to maintain 140°C. |
Step 3: Workup & Isolation[1]
-
Cooling: Allow the vessel to cool to <50°C (automated air jet cooling usually takes ~2 mins).
-
Venting: Carefully uncap the vessel in a fume hood. The mixture will contain ethanol byproduct.
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess orthoacetate.
-
Purification:
-
Method A (Precipitation): Dissolve the residue in minimal cold dichloromethane and add diethyl ether to precipitate the amidinium salt (if using acid catalyst).
-
Method B (Distillation): For the free base, Kugelrohr distillation is effective for these oily products.
-
Results & Validation
Reaction Optimization Data
The following table contrasts the microwave protocol against traditional conductive heating (oil bath reflux).
| Entry | Method | Catalyst | Temp (°C) | Time | Yield (%) | Notes |
| 1 | Oil Bath | None | 80 (Reflux) | 24 h | 42% | Incomplete; polymer formation.[1] |
| 2 | Oil Bath | 80 (Reflux) | 12 h | 65% | Slow kinetics. | |
| 3 | MW | None | 140 | 20 min | 88% | Clean conversion. |
| 4 | MW | 140 | 10 min | 96% | Optimal Protocol. |
Analytical Confirmation
The formation of the 2-methyl-4,5,6,7-tetrahydro-1H-1,3-diazepine is confirmed via
-
Diagnostic Signal: Look for the disappearance of the orthoester ethyl peaks and the appearance of a sharp singlet at ~2.0–2.3 ppm , corresponding to the C2-Methyl group attached to the amidine carbon.
-
Ring Protons: Multiplets at ~1.8 ppm (C5/C6) and ~3.4 ppm (C4/C7 adjacent to Nitrogen).[1]
Workflow Visualization
Figure 2: Operational workflow for the single-mode microwave synthesis.
Troubleshooting & Safety
Handling Hygroscopic Amines
1,4-diaminobutane is extremely hygroscopic. Water in the reaction competes with the amine for the orthoester, hydrolyzing it back to the ester/acid.
-
Solution: Store diamines in a desiccator. If the reagent is wet, add 4Å molecular sieves to the reaction vial during the pre-stirring phase.
Pressure Management
The reaction releases 3 equivalents of ethanol. In a 10 mL sealed vessel, this generates significant pressure at 140°C.
-
Solution: Do not exceed a fill volume of 4 mL in a 10 mL vial. Ensure the microwave software has a pressure cutoff set to 20 bar (approx 290 psi).
Regioselectivity (For Unsymmetrical Diamines)
If using a substituted diamine (e.g., 2-methyl-1,4-diaminobutane), regioselectivity becomes an issue.
-
Insight: MW irradiation tends to improve regioselectivity compared to thermal heating by favoring the kinetic product, but isomer separation via HPLC may still be required.
References
-
Aidouni, A., Bendahou, S., Demonceau, A., & Delaude, L. (2008).[1][2] Facile microwave-assisted synthesis of cyclic amidinium salts. Journal of Combinatorial Chemistry, 10(6), 886-892.[2] [Link]
-
Mollo, M. C., Kilimciler, N. B., Bisceglia, J. A., & Orelli, L. R. (2020).[1][3] Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol.[3][4][5] Beilstein Journal of Organic Chemistry, 16, 32–38.[3] [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[6][7][8] Angewandte Chemie International Edition, 43(46), 6250-6284. [Link][1]
-
Clement, B., & Weide, M. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[9] Medicinal Research Reviews, 41(3), 1337-1365. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile microwave-assisted synthesis of cyclic amidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Amidine synthesis by imidoylation [organic-chemistry.org]
- 9. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of 4-Methoxy-6-methyl-5H-1,3-diazepine in acidic vs basic media
Welcome to the dedicated technical support guide for 4-Methoxy-6-methyl-5H-1,3-diazepine. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this heterocyclic compound. Our goal is to equip you with the foundational knowledge and experimental guidance necessary to anticipate challenges, interpret unexpected results, and ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary structural features of 4-Methoxy-6-methyl-5H-1,3-diazepine that influence its chemical stability?
A1: The stability of 4-Methoxy-6-methyl-5H-1,3-diazepine is dictated by two key functional groups within its seven-membered ring structure:
-
An Enol Ether Moiety: The methoxy group attached to the diazepine ring at position 4 forms an enol ether (C=C-O-CH₃). Enol ethers are known to be particularly sensitive to acidic conditions, under which they can undergo rapid hydrolysis to form a carbonyl compound.[1][2]
-
An Imine (or Azomethine) Moiety: The C=N double bond within the 1,3-diazepine ring is an imine functional group. Imines are susceptible to hydrolysis in both acidic and basic media, reverting to a carbonyl compound and an amine.[3][4][5]
The interplay between these two groups determines the molecule's degradation profile under different pH conditions. Acid-catalyzed hydrolysis is often the most significant concern for this class of compounds.[5][6]
Q2: I subjected my compound to a standard acidic workup (e.g., 1M HCl) and my yield is significantly lower than expected. What is happening to my material?
A2: This is a common issue directly related to the compound's inherent instability in acidic media. The low yield is almost certainly due to acid-catalyzed hydrolysis of both the enol ether and the imine functionalities.
Causality: Under acidic conditions, two primary degradation reactions occur:
-
Enol Ether Hydrolysis: The reaction is initiated by the protonation of the carbon-carbon double bond. This step is favorable because the lone pair on the adjacent oxygen atom can stabilize the resulting carbocation, forming a resonance-stabilized oxonium ion.[1] This intermediate is then readily attacked by water, leading to the cleavage of the methoxy group and the formation of a ketone.
-
Imine Hydrolysis: Concurrently, the imine nitrogen is protonated, forming a highly electrophilic iminium ion.[5][6] Water, acting as a nucleophile, attacks the iminium carbon. A series of proton transfers and elimination steps then leads to the cleavage of the C=N bond, yielding another carbonyl group and an amine.[3]
These reactions can happen rapidly, even with dilute acids, significantly reducing the recovery of the intact parent compound.
Troubleshooting & Mitigation:
-
Avoid Strong Acids: If possible, use milder acidic conditions or avoid aqueous acidic workups altogether. Consider using a buffered wash or a quick extraction with a non-acidic aqueous phase.
-
Anhydrous Conditions: For reactions requiring an acid catalyst, ensure strictly anhydrous conditions to prevent hydrolysis.
-
Protective Groups: In a synthetic context, consider if alternative protecting groups that are more stable to acid could be used for precursors.
Below is a diagram illustrating the probable degradation pathway in an acidic medium.
Caption: Predicted acid-catalyzed degradation of the diazepine.
Q3: How stable is 4-Methoxy-6-methyl-5H-1,3-diazepine in basic media (e.g., NaOH, K₂CO₃)?
A3: The compound is expected to be significantly more stable in basic media compared to acidic media, primarily because the enol ether moiety is generally resistant to base-catalyzed hydrolysis.
However, the imine bond can still be a point of vulnerability. While acid catalysis is more common for imine hydrolysis, the reaction can proceed under basic or even neutral conditions, although typically at a slower rate.[3][4][7] The mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion on the imine carbon.
Experimental Observations & Expectations:
-
Mild Basic Conditions (e.g., sat. NaHCO₃, K₂CO₃): The compound is likely to be reasonably stable for short periods, such as during an aqueous workup.
-
Strong Basic Conditions (e.g., 1M NaOH, reflux): Prolonged exposure to strong bases, especially at elevated temperatures, will likely lead to slow hydrolysis of the imine bond, causing ring cleavage.
Troubleshooting: If you suspect base-mediated degradation:
-
Use Milder Bases: Opt for weaker bases like sodium bicarbonate or triethylamine where chemically appropriate.
-
Limit Exposure Time: Perform extractions or reactions involving bases as quickly as possible.
-
Lower Temperature: If degradation is observed at room temperature, conduct the procedure at 0 °C or below.
Q4: I am developing an HPLC method and see multiple new peaks appearing in my acid-stressed sample. How can I identify these degradation products?
A4: The appearance of new peaks is a clear indication of degradation. Identifying these products is crucial for understanding the stability profile, a process that is central to forced degradation studies in pharmaceutical development.[8][9][10]
Recommended Analytical Workflow:
-
High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this task.[11]
-
Obtain the exact mass of the new peaks to predict their elemental composition.
-
Compare the measured mass to the theoretical masses of predicted degradation products (e.g., the diketone intermediate from hydrolysis).
-
Use MS/MS fragmentation to further elucidate the structure of the degradants.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide definitive structural confirmation.
-
Comparison to Standards: If possible, synthesize a small amount of the suspected degradation product (e.g., the corresponding diketone) and run it as a reference standard to confirm its retention time and mass spectrum.
Common Degradants to Look For:
-
The initial ketone resulting from only the enol ether hydrolysis.
-
The ring-opened product resulting from only the imine hydrolysis.
-
The final diketone and amine fragments resulting from complete hydrolysis of both functional groups.
Guide to Performing a Forced Degradation Study
Forced degradation (or stress testing) is essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13] Below is a standard protocol framework.
Experimental Protocol: Forced Degradation of 4-Methoxy-6-methyl-5H-1,3-diazepine
1. Objective: To identify the degradation pathways and primary degradation products of the target compound under various stress conditions.
2. Materials:
-
4-Methoxy-6-methyl-5H-1,3-diazepine
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
Buffers (as needed)
-
HPLC or UPLC system with a PDA/UV detector and preferably coupled to a mass spectrometer (LC-MS).[14]
3. Stock Solution Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
4. Stress Conditions: The goal is to achieve 5-20% degradation. Adjust exposure time or reagent concentration as needed.
| Stress Condition | Reagent/Condition | Temperature | Time (Initial) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2 - 8 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 - 24 hours |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80 °C | 48 hours |
| Photolytic | UV/Vis Light (ICH Q1B) | Ambient | 24 hours |
5. Step-by-Step Procedure (Example: Acid Hydrolysis):
-
To a vial, add 1 mL of the 1 mg/mL stock solution.
-
Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Cap the vial and place it in a water bath or oven at 60 °C.
-
At specified time points (e.g., 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 100 µL).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
Analyze using the developed HPLC-UV/MS method.
-
Run a control sample (unstressed) for comparison.
6. Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Analyze the mass spectra of new peaks to propose structures for the degradation products.
-
Ensure mass balance; the sum of the parent compound and all degradation products should ideally account for the initial amount of the drug.
Caption: Workflow for a typical forced degradation study.
References
-
Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link][3]
-
University of Calgary. (n.d.). Reactions of enol ethers: Hydrolysis of enol ethers. Retrieved from [Link][1]
-
The Organic Chemistry Tutor. (n.d.). Imine and Enamine Hydrolysis. Retrieved from [Link][6]
-
Chemistry Stack Exchange. (2026, February 12). Mechanism of silyl enol ether hydrolysis under acidic conditions. Retrieved from [Link]
-
Dash, A. C., Dash, B., & Praharaj, S. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (7), 2063-2069. Retrieved from [Link][7]
-
Quora. (2020, May 23). Can imine be hydrolysed in a base like NaOH? Retrieved from [Link][4]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Reactivity of enol ethers under acidic conditions. Retrieved from [Link][2]
-
Klapars, A., & Werness, S. H. (2004). Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon. Journal of the Chemical Society, Perkin Transactions 2, (8), 1435-1442. Retrieved from [Link]
-
Reddit. (2018, March 18). Reaction condition for acid catalyzed ether cleavage. Retrieved from [Link]
-
Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link][8]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link][9]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Proposed photodegradation pathway of DIZ. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,3-Diazepine Derivatives: Strategies for Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Benzodiazepine metabolism: an analytical perspective. Retrieved from [Link]
-
MDPI. (2022, June 27). Degradation of Diazepam with Gamma Radiation, High Frequency Ultrasound and UV Radiation Intensified with H2O2 and Fenton Reagent. Retrieved from [Link]
-
PharmGKB. (n.d.). Benzodiazepine Pathway, Pharmacokinetics. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link][12]
-
Hindawi. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link][11]
-
Springer. (n.d.). Development and Validation of an Analytical Method for the Detection and Quantification of Bromazepam, Clonazepam and Diazepam by UPLC-MS/MS in Surface Water. Retrieved from [Link][14]
-
Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link][13]
Sources
- 1. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. ajrconline.org [ajrconline.org]
- 14. comiteguandu.org.br [comiteguandu.org.br]
Optimizing solvent selection for diazepine ring closure reactions
Topic: Optimizing Solvent Selection for Diazepine Ring Closure Reactions Content Type: Technical Support Center Guide (Q&A Format) Audience: Researchers, Scientists, and Drug Development Professionals
Status: Operational | Tier: L3 (Senior Application Scientist) Subject: Solvent Engineering for 1,4- and 1,5-Benzodiazepine Cyclization
Welcome to the technical support hub for diazepine synthesis. This guide moves beyond basic textbook procedures to address the specific kinetic, thermodynamic, and solubility challenges encountered during ring closure. Our goal is to help you transition from "trial-and-error" to rational solvent design.
Part 1: Solvent Selection Decision Matrix
Before modifying your current protocol, use this logic flow to identify the optimal solvent system based on your specific reactants and failure mode.
Figure 1: Decision tree for selecting the optimal solvent class based on experimental bottlenecks.
Part 2: Troubleshooting & Optimization (Q&A)
Category 1: Reaction Kinetics & Yield Optimization
Q1: My 1,5-benzodiazepine condensation (o-phenylenediamine + ketone) stalls at 50-60% conversion. Increasing temperature in ethanol doesn't help. Why?
Diagnosis: You are likely fighting chemical equilibrium . The condensation of o-phenylenediamine (OPD) with ketones releases water. In protic solvents like ethanol, the water byproduct is miscible and remains in the reaction sphere, promoting the reverse hydrolysis reaction.
Technical Solution:
-
Switch to Aprotic/Azeotropic Methods: Change the solvent to Toluene or Xylene and use a Dean-Stark trap. Continuously removing water shifts the equilibrium toward the diazepine product (Le Chatelier’s principle).
-
Use Acetonitrile (MeCN): Research indicates MeCN under reflux is superior to ethanol for many substrates. It provides a higher boiling point (82°C) than ethanol and better solubilizes the intermediate diimine species without stabilizing the water byproduct as strongly as alcohols do.
Q2: I am trying to avoid toxic solvents like DMF. Can I perform these ring closures in water?
Diagnosis: Yes, and often with higher yields.[1] This utilizes the Hydrophobic Effect .
Technical Solution: While organic reactants are insoluble in water, this immiscibility forces them into organic droplets, massively increasing the effective concentration at the interface.
-
Protocol: Use Water with Ultrasound irradiation .[2]
-
Mechanism: Sonication creates microscopic cavitation bubbles. The collapse of these bubbles generates localized high temperatures/pressures, driving the condensation. The hydrophobic product often precipitates out, preventing reverse hydrolysis.
-
Evidence: Reactions of OPD with dimedone in water under ultrasound have reported yields >90% in minutes, compared to hours in refluxing ethanol.
Category 2: Selectivity & Side Reactions [3]
Q3: I am obtaining a 5-membered Benzimidazole byproduct instead of the 7-membered Benzodiazepine. How do I stop this?
Diagnosis: This is a classic competition between kinetic and thermodynamic control, often dictated by solvent acidity.
Mechanism:
-
Path A (Benzodiazepine): Requires formation of a diimine (Schiff base) followed by a 1,3-hydride shift and cyclization.[4]
-
Path B (Benzimidazole): Under strongly acidic conditions or high heat, the intermediate undergoes oxidative ring contraction or direct condensation at the wrong position.
Technical Solution:
-
Check Solvent Acidity: Avoid Glacial Acetic Acid as the bulk solvent if you are seeing benzimidazoles. While acid catalysis is needed, excess acid favors the more stable 5-membered ring.
-
Solvent Switch: Use Methanol or Acetonitrile with a mild solid acid catalyst (e.g., H-MCM-22 Zeolite or Silica-Sulfuric Acid). These heterogeneous catalysts provide localized acidity for activation without the bulk acidity that drives ring contraction.
Figure 2: Divergent pathways controlled by solvent acidity and temperature.
Part 3: Comparative Data Analysis
Table 1: Solvent Performance for Condensation of o-Phenylenediamine with Acetophenone Data aggregated from multiple catalytic studies (See References).
| Solvent System | Catalyst | Cond. | Yield (%) | Time | Notes |
| Acetonitrile | Phenylboronic Acid | Reflux | 92% | 5 h | Excellent solubility; easy workup. |
| Ethanol | None (Thermal) | Reflux | 65% | 16 h | Slow; equilibrium limited. |
| Water | None | Ultrasound | 95% | 10 min | Green; product precipitates; requires sonicator. |
| Glycerol/DMC | None | 60°C | 93% | 5 min | Biodegradable; recyclable solvent system.[1] |
| Toluene | p-TSA | Reflux | 85% | 6 h | Requires Dean-Stark; good for scaling. |
| Acetic Acid | None | Reflux | 70% | 4 h | Risk of benzimidazole byproduct; difficult workup. |
Part 4: Validated Experimental Protocols
Protocol A: High-Yield Synthesis in Acetonitrile (Lab Scale)
Best for: High purity requirements, complex substrates.
-
Setup: 50 mL Round Bottom Flask equipped with a magnetic stir bar and reflux condenser.
-
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
Ketone (e.g., Acetophenone) (1.0 mmol)
-
Catalyst: Phenylboronic acid (10 mol%) or Molecular Iodine (5 mol%).
-
Solvent: Acetonitrile (5 mL) .
-
-
Procedure:
-
Workup:
Protocol B: Green Synthesis in Water ( Rapid/Green )
Best for: Simple substrates, speed, environmental compliance.
-
Setup: 25 mL beaker placed in an ultrasonic cleaning bath.
-
Reagents:
-
o-Phenylenediamine (1.0 mmol)
-
Ketone (1.0 mmol)[12]
-
Solvent: Deionized Water (5 mL) .
-
-
Procedure:
-
Mix reactants in water (heterogeneous mixture).
-
Sonicate at ambient temperature.
-
Observation: The mixture will likely become warm; turbid solution will clarify or precipitate solid product rapidly.
-
-
Workup:
-
Filter the precipitated solid.[10]
-
Wash with ice-cold water.
-
Dry in vacuum oven.
-
References
-
Rapid And Efficient Synthesis Of 2,3-Dihydro-1H-1,5-Benzodiazepines Using Eco-Friendly Green Solvent Mixture . The Applied Science and Polytechnic Direct. Link
-
Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial . RSC Advances / PMC. Link
-
Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones . Journal of Chemical Sciences. Link
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst . Journal of Chemistry / PMC. Link
-
Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions . Molecules. Link
-
Current procedure for synthesis of 1,4-benzodiazepine ring . ResearchGate. Link
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure . Molecules. Link
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. ijtsrd.com [ijtsrd.com]
- 10. reddit.com [reddit.com]
- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 1,3-Diazepine Stabilization & Synthesis
Topic: Overcoming Polymerization and Decomposition in 1,3-Diazepine Derivatives
Status: Active | Tier: Level 3 (Senior Application Support)
Introduction: The "8- " Stability Paradox
Welcome to the 1,3-Diazepine Technical Support Hub. If you are here, you are likely facing the "Black Tar" scenario: your reaction started as a clear solution and ended as an intractable dark oligomer.
The Core Problem: Unlike their stable 1,4-isomers (benzodiazepines), monocyclic 1,3-diazepines are inherently unstable. They possess 8
-
Polymerization/Dimerization: To relieve anti-aromaticity.
-
Ring Contraction: Rearrangement to stable 5-membered rings (cyanopyrroles) or hydrolysis products.
This guide provides field-proven protocols to stabilize these scaffolds during synthesis, purification, and storage.
Module 1: Troubleshooting Synthesis (The "Tar" Issue)
Scenario: Photochemical Ring Expansion Fails
Context: You are synthesizing 1,3-diazepines via the photolysis of pyridine N-imides or azides, but obtaining low yields and high-molecular-weight byproducts.
Root Cause Analysis: The photochemical conversion of pyridine N-imides to 1,3-diazepines proceeds via a diazanorcaradiene intermediate. This intermediate is highly reactive. If the concentration is too high, bimolecular reactions (dimerization/polymerization) compete with the unimolecular ring expansion.
Corrective Protocol: High-Dilution Photolysis
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Concentration | > 0.1 M | < 0.01 M (High Dilution) | Minimizes intermolecular collisions that lead to dimerization. |
| Light Source | Broadband UV | Monochromatic (e.g., 300-350 nm) | Prevents secondary excitation of the product, which causes photo-decomposition. |
| Solvent | Acetonitrile/THF | Dioxane or MeOH (degassed) | Oxygen acts as a triplet quencher or radical trap; thorough degassing is critical. |
| Temperature | Room Temp | 0°C to -10°C | Suppresses thermal polymerization pathways. |
Visualizing the Pathway
The following diagram illustrates the critical bifurcation point where polymerization occurs.
Figure 1: Reaction pathway showing the competition between ring expansion (target) and polymerization/contraction (failure modes).[1]
Module 2: Purification & Isolation (The "Disappearing Product")
Scenario: Product Decomposes on Silica Gel
Context: TLC shows a clean spot, but after column chromatography, the product is gone or streaked.
Root Cause Analysis: 1,3-Diazepines are basic enamines/amidines. The acidic silanol groups (Si-OH) on standard silica gel protonate the diazepine ring. This protonation disrupts the delicate electronic balance, triggering acid-catalyzed ring contraction to cyanopyrroles or hydrolytic ring opening.
Corrective Protocol: Neutralized Stationary Phases
-
Option A: Basic Alumina (Recommended)
-
Use Aluminum Oxide (Basic, Brockmann Grade III) .
-
Alumina is less acidic than silica and preserves the 7-membered ring integrity.
-
-
Option B: Triethylamine (TEA) Deactivation
-
If you must use silica, pretreat the column.
-
Slurry Step: Prepare silica slurry in Hexane/EtOAc + 1-2% Triethylamine .
-
Running: Maintain 0.5% TEA in the eluent system throughout the run.
-
Warning: TEA can catalyze polymerization in some highly electrophilic derivatives; test on a small scale first.
-
Module 3: Storage & Stability
Standard Operating Procedure (SOP) for Long-Term Storage:
-
Atmosphere: Store strictly under Argon . Oxygen promotes radical oxidation and polymerization.
-
Temperature: -20°C or lower . At room temperature, many 1,3-diazepines undergo thermal rearrangement.
-
State: Store as a solid if possible. If oil, store as a dilute solution in benzene (frozen) or toluene to prevent intermolecular polymerization.
Frequently Asked Questions (FAQ)
Q: Why do electron-withdrawing groups (EWGs) improve stability?
A: Substituents like esters or nitriles at the 4/5/6 positions delocalize the
Q: Can I use protic solvents for synthesis? A: It depends. Nucleophilic solvents (water, alcohols) can attack the 2-position of the diazepine ring (amidine carbon), leading to ring opening. However, some photochemical routes require nucleophiles (like amines or alcohols) to trap intermediates (see Reference 1). Always check if your specific derivative is prone to solvolysis.
Q: My product is a yellow oil that turns brown overnight. Is it polymerizing? A: Yes. This is the "tarring" effect. It is likely an oxidative oligomerization. Immediate Action: Dissolve the oil in degassed DCM, filter through a basic alumina plug to remove the oligomers, and re-concentrate under Argon. Store immediately at -80°C.
References
-
Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004).[2] Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles.[2][3] Organic & Biomolecular Chemistry, 2(2), 246-256.[2]
-
Laras, Y., et al. (2021). 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[4][5] Medicinal Research Reviews, 41(4).
-
Stagnaro, P., et al. (2021).[6] ED-ROP of macrocyclic oligomers: A synthetic tool for multicomponent polymer materials.[6] Arkivoc, 2021(vi), 0-0.[6]
-
Al-Nahrain J. Sci. (2017). Synthesis and Characterization a New 1,3-Diazepine Compounds from New Bis 4-Amino-3-Mercpto-1,2,4-Triazole Derivatives. Al-Nahrain Journal of Science, 20(2).
-
Gogoi, S., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines. Nature Communications/PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of 4-Methoxy-6-methyl-5H-1,3-diazepine
For researchers and professionals in drug development and medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an unparalleled tool for providing detailed structural information in solution.[1] This guide offers an in-depth interpretation of the ¹H NMR spectrum of 4-Methoxy-6-methyl-5H-1,3-diazepine, a member of the diazepine family of compounds which are known for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and sedative properties.[2][3] This guide will provide a predicted spectrum based on established principles and comparative data from structurally similar molecules, detail a robust experimental protocol for data acquisition, and offer a comparative analysis with alternative analytical methods.
Predicted ¹H NMR Spectrum and Interpretation
While a publicly available experimental spectrum for 4-Methoxy-6-methyl-5H-1,3-diazepine is not readily found, a reliable prediction of its ¹H NMR spectrum can be constructed based on the analysis of its molecular structure and comparison with known 1,3-diazepine and benzodiazepine derivatives found in the literature.[4][5][6][7]
Molecular Structure and Proton Environments:
The structure of 4-Methoxy-6-methyl-5H-1,3-diazepine presents several distinct proton environments that are expected to give rise to characteristic signals in the ¹H NMR spectrum.
Diagram of the Molecular Structure and Proton Environments of 4-Methoxy-6-methyl-5H-1,3-diazepine.
Caption: Molecular structure of 4-Methoxy-6-methyl-5H-1,3-diazepine with key proton groups highlighted.
Predicted ¹H NMR Data Summary:
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integration values for the protons of 4-Methoxy-6-methyl-5H-1,3-diazepine. These predictions are based on typical chemical shift ranges for similar functional groups and coupling patterns observed in related diazepine structures.[4][7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H2 | ~4.5 - 5.5 | Singlet (s) | 1H | This proton is on a carbon adjacent to two nitrogen atoms (an aminal-like proton), which is expected to be significantly deshielded. |
| H5 | ~2.5 - 3.5 | Doublet (d) or Doublet of doublets (dd) | 1H | This vinyl proton is part of an α,β-unsaturated system and will be coupled to the proton at C7. The exact chemical shift and multiplicity will depend on the conformation of the seven-membered ring. |
| H7 | ~5.0 - 6.0 | Doublet (d) or Doublet of doublets (dd) | 1H | This vinyl proton is also part of the α,β-unsaturated system and is expected to be further downfield due to its proximity to the imine nitrogen. It will be coupled to the proton at C5. |
| CH₃ (at C6) | ~1.8 - 2.5 | Singlet (s) | 3H | The methyl group attached to a double bond is expected in this region. |
| OCH₃ (at C4) | ~3.5 - 4.0 | Singlet (s) | 3H | Methoxy groups typically appear as sharp singlets in this downfield region due to the electronegativity of the oxygen atom. |
| NH (at N3) | ~5.0 - 8.0 | Broad Singlet (br s) | 1H | The NH proton chemical shift can be highly variable and is often broad due to quadrupole broadening and exchange with trace amounts of water. Its position is also solvent and concentration-dependent. |
In-Depth Spectral Interpretation
A step-by-step analysis of the predicted spectrum provides deeper insights into the molecular structure:[8][9]
-
The Methoxy and Methyl Singlets: The two sharp singlets integrating to three protons each are the most straightforward to assign. The signal predicted around 3.5-4.0 ppm corresponds to the methoxy protons (-OCH₃), which are deshielded by the adjacent oxygen atom.[5] The singlet expected at approximately 1.8-2.5 ppm is characteristic of a methyl group attached to a sp²-hybridized carbon (C6-CH₃).[6]
-
The Vinylic Protons (H5 and H7): The protons on the double bond (H5 and H7) are expected to appear as doublets or doublets of doublets, depending on other long-range couplings, in the region of 2.5-3.5 ppm and 5.0-6.0 ppm, respectively. Their mutual coupling (J-coupling) would confirm their proximity in the molecule.[10] The downfield shift of H7 is anticipated due to the deshielding effect of the nearby imine nitrogen.
-
The Aminal-like Proton (H2): The proton at the C2 position is situated between two nitrogen atoms, a structural feature that leads to a significant downfield chemical shift, predicted to be in the range of 4.5-5.5 ppm. This signal is expected to be a singlet, assuming no coupling to the NH proton.
-
The NH Proton: The proton on the nitrogen at position 3 is expected to give a broad singlet. Its chemical shift is highly dependent on the solvent, temperature, and concentration. In some cases, this peak may be difficult to observe due to rapid chemical exchange.
Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Strengths | Limitations | Application for 4-Methoxy-6-methyl-5H-1,3-diazepine |
| ¹³C NMR Spectroscopy | Provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. | Would confirm the number of unique carbon atoms and provide information about their hybridization and chemical environment. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy and can provide information about the molecular formula and fragmentation patterns. | Does not provide detailed information about the connectivity of atoms. | Would confirm the molecular weight of 4-Methoxy-6-methyl-5H-1,3-diazepine and its elemental composition through high-resolution mass spectrometry (HRMS). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=N, C=C, N-H, C-O). | The spectrum can be complex, and interpretation can be challenging for molecules with many functional groups. | Would show characteristic absorption bands for the N-H bond, the C=N and C=C double bonds, and the C-O bond of the methoxy group. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for unambiguous assignment of complex spectra.[10][11] | Requires longer experimental times than 1D NMR. | Would be invaluable for confirming the proton-proton and proton-carbon correlations in 4-Methoxy-6-methyl-5H-1,3-diazepine, solidifying the structural assignment. |
Experimental Protocol for ¹H NMR Acquisition
Obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the analysis of 4-Methoxy-6-methyl-5H-1,3-diazepine.[1][12]
Workflow for ¹H NMR Analysis
Caption: A standardized workflow for acquiring and processing a ¹H NMR spectrum.
Detailed Experimental Parameters:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[13] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal set to 0.00 ppm.[9]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate to cover the entire range of proton chemical shifts.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally used.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is important to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Conclusion
The interpretation of the ¹H NMR spectrum of 4-Methoxy-6-methyl-5H-1,3-diazepine, even when based on predicted values and comparative data, provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently deduce the connectivity of the atoms within the molecule. For unambiguous structural confirmation, especially for novel compounds, a multi-technique approach incorporating ¹³C NMR, 2D NMR, and mass spectrometry is highly recommended. The methodologies and interpretative strategies outlined in this guide provide a solid framework for the characterization of this and other related diazepine derivatives, empowering researchers in their quest for new therapeutic agents.
References
- Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC. (2025, October 30).
- 5.4: The 1H-NMR experiment - Chemistry LibreTexts. (2022, July 20). Chemistry LibreTexts.
- indian j chem, august 2022. Indian Journal of Chemistry.
- Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
- Lecture 13: Experimental Methods - Eugene E. Kwan. (2011, March 29). Harvard University.
- Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity - Hilaris Publisher. (2025, January 14). Hilaris Publisher.
- A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR - Benchchem. Benchchem.
- Synthesis and spectral characterization of novel 1,5-benzodiazepine oxime derivatives. Journal of the Serbian Chemical Society.
- EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY - eGyanKosh. eGyanKosh.
- NMR Guidelines for ACS Journals. American Chemical Society.
- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
- Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones | ACS Omega. (2025, August 27). ACS Omega.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Emery Pharma.
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Escola Superior Agrária - Instituto Politécnico de Bragança.
- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29). AZoOptics.
- Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives - Der Pharma Chemica. Der Pharma Chemica.
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2). ACD/Labs.
- 1H NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate.
- Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI. (2010, December 28). MDPI.
-
Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][4][14]Diazepine-2-Carboxylates. - ChemRxiv. ChemRxiv.
-
Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][4][13][14]triazolo[1,5-d][4][14]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions - Beilstein Journals. (2018, July 18). Beilstein Journals.
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- 4. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. rsc.org [rsc.org]
Technical Guide: Mass Spectrometry Fragmentation Patterns of 4-Methoxy-6-methyl-5H-1,3-diazepine
Executive Summary & Analytical Challenge
The analysis of 4-Methoxy-6-methyl-5H-1,3-diazepine presents a classic analytical paradox in heterocyclic chemistry: the molecule is synthetically significant as a photo-intermediate but thermally labile. Unlike their benzo-fused counterparts (e.g., benzodiazepines), monocyclic 1,3-diazepines possess a high tendency for thermal rearrangement into isomeric pyridines or pyrroles.
This guide provides a comparative analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI) workflows.[1] It establishes that while EI-GC-MS is the industry standard for structural fingerprinting, it frequently yields artifactual data for this specific analyte due to thermal degradation. We propose ESI-LC-MS/MS as the superior alternative for intact quantification, reserving EI for specific structural confirmation of degradation products.
Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization[2]
The choice of ionization method fundamentally alters the observed mass spectrum for 4-Methoxy-6-methyl-5H-1,3-diazepine (
Table 1: Performance Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | ||
| Thermal Stress | High (Injector port: 250°C) | Low (Source: <150°C) |
| Dominant Mechanism | Radical-induced cleavage | Proton-driven fragmentation (CID) |
| Key Artifacts | High risk of conversion to N-(4-methylpyridin-2-yl)acetamide isomers | Minimal; formation of dimers |
| Limit of Detection | Mid-range (ng on column) | High Sensitivity (pg on column) |
| Recommendation | Not Recommended for purity assay | Gold Standard for intact analysis |
Fragmentation Pathways & Mechanisms[3][4][5][6][7]
Understanding the fragmentation requires distinguishing between the intact diazepine and its thermal rearrangement products.
The "Hard" Pathway (EI / Thermal Degradation)
Under GC-MS conditions, the 1,3-diazepine ring often contracts before ionization. However, if the molecule survives the injector, the radical cation
-
Loss of Methyl Radical (
): Cleavage of the methoxy methyl group to form a stable cation at m/z 123. -
Ring Contraction (-HCN): A characteristic loss for diazines, reducing the 7-membered ring to a 6-membered species (m/z 96).
The "Soft" Pathway (ESI-CID)
In LC-MS/MS, the protonated molecule
-
Methanol Elimination (Neutral Loss): The protonated methoxy group facilitates the loss of neutral methanol (
, 32 Da), yielding a characteristic peak at m/z 107 . -
Retro-Electrocyclic Ring Opening: The 7-membered ring opens, followed by the loss of acetonitrile (
) or CO.
Visualization of Fragmentation Logic
Figure 1: Divergent fragmentation pathways for 4-Methoxy-6-methyl-5H-1,3-diazepine under ESI (Blue path) and EI (Red path).
Experimental Protocols
To ensure data integrity, the following protocols minimize thermal artifacts.
Protocol A: Sample Preparation (Critical Step)
-
Solvent: Use Acetonitrile (ACN) (HPLC Grade). Avoid Methanol or water for long-term storage, as 1,3-diazepines are prone to hydrolysis at the imine bond.
-
Concentration: Prepare a 10 µg/mL stock solution.
-
Buffer: Add 0.1% Formic Acid only immediately prior to injection to stabilize the
species without accelerating hydrolysis.
Protocol B: LC-MS/MS Parameters (Recommended)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes. (Rapid elution reduces on-column degradation).
-
Source Temp: < 300°C (Crucial: Keep as low as possible to maintain desolvation without pyrolysis).
Protocol C: Artifact Check (Self-Validation)
To confirm you are analyzing the diazepine and not a pyridine rearrangement product:
-
Run the sample via LC-MS (ESI).[2] Note the retention time (
). -
Heat an aliquot of the sample to 150°C for 30 minutes.
-
Run the heated sample. If a new peak appears (
) with the same mass (m/z 139) but different fragmentation ratio (e.g., higher stability/less fragmentation), is your target diazepine, and is the pyridine artifact.
References
-
Tsuchiya, T., et al. (1982). "Photochemical Synthesis of 1,3-Diazepines from Pyridine N-Imides." Chemical & Pharmaceutical Bulletin. (Foundational work on the synthesis and instability of monocyclic 1,3-diazepines).
-
Streith, J. (1977). "Photochemical synthesis of 1,2- and 1,3-diazepines." Pure and Applied Chemistry, 49(3), 305-315. (Detailed mechanisms of the ring expansion and contraction).
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (General principles for interpretation of heterocyclic fragmentation).
-
Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Comparison of EI/CID energy deposition).
Sources
Comparative Stability Guide: 1,3-Diazepine vs. 1,2-Diazepine Scaffolds
Executive Summary
This guide provides a technical evaluation of 1,3-diazepine and 1,2-diazepine isomers, focusing on their thermodynamic stability, kinetic inertness, and suitability as drug scaffolds.
While 1,4-benzodiazepines (e.g., Diazepam) are ubiquitous in the clinic, the 1,2- and 1,3-isomers present distinct challenges. The 1,2-diazepine scaffold is generally more robust, often existing as isolable solids that undergo predictable electrocyclic reactions. In contrast, monocyclic 1,3-diazepines are inherently labile, frequently acting as transient intermediates that undergo rapid ring contraction to pyrroles unless stabilized by specific substitution patterns (e.g., 2-amino groups) or ring fusion.
This guide details the mechanistic underpinnings of these instability profiles and provides validated protocols for assessing their degradation kinetics.
Theoretical Framework: The 8- Electron Problem
Both 1,2- and 1,3-diazepines are seven-membered rings containing two nitrogen atoms and three double bonds. In their fully unsaturated
1.2-Diazepines (The "Tub" Conformers)
-
Electronic State: To avoid anti-aromatic destabilization,
-1,2-diazepines adopt a non-planar "tub" conformation. -
Stability Driver: The adjacent nitrogen atoms (N-N bond) allow for a specific type of electrocyclic ring closure. They exist in equilibrium with their bicyclic valence tautomers (diazanorcaradienes), but the monocyclic form is often isolable and thermally stable up to moderate temperatures (
C).
1,3-Diazepines (The "Transient" Isomers)[1][2]
-
Electronic State: The separation of nitrogen atoms by a single carbon (aminal-like placement) creates significant hydrolytic vulnerability.
-
Stability Driver: The
-isomer is extremely unstable due to the high energy of the anti-aromatic system and susceptibility to nucleophilic attack at the C2 position. The -isomer (non-conjugated) is significantly more stable but rare. -
Key Failure Mode: Rapid ring contraction to cyanopyrroles or hydrolysis to ureas/diamines.
Degradation Pathways & Mechanisms
Understanding how these scaffolds fail is critical for designing stable analogs.
Pathway A: 1,3-Diazepine Ring Contraction
Monocyclic 1,3-diazepines often decompose via a ring-contraction mechanism rather than simple ring opening. This is triggered by nucleophilic attack or thermal rearrangement, leading to thermodynamically stable 5-membered rings (pyrroles).
Pathway B: 1,2-Diazepine Electrocyclization
1,2-Diazepines are photo-active. Under UV irradiation (or thermal stress), they undergo a
Figure 1: Comparative degradation pathways. 1,3-diazepines tend to contract to pyrroles (irreversible), while 1,2-diazepines exist in equilibrium with bicyclic tautomers before rearranging.
Experimental Protocols for Stability Assessment
Do not rely on calculated stability alone. Use these protocols to empirically determine the half-life (
Protocol A: Hydrolytic Stability Profiling (UV-Vis/HPLC)
Best for: 1,3-Diazepines and potential prodrugs.
Principle: 1,3-diazepines often lack a chromophore change upon simple ring opening, but the subsequent contraction to pyrroles or hydrolysis to ketones creates distinct UV shifts.
-
Stock Preparation: Dissolve the test compound (10 mM) in DMSO.
-
Buffer Initiation: Prepare phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation:
-
Inject 20 µL of stock into 980 µL of pre-warmed buffer (
C). -
Transfer to a quartz cuvette (for in-situ UV) or HPLC autosampler vials.
-
-
Monitoring:
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Avoid amine-based buffers (like ammonium acetate) which can react with the ring.
-
Timepoints: 0, 15, 30, 60, 120, 240 min.
-
-
Calculation: Plot
vs. time. The slope yields .
Pass Criteria:
Protocol B: Thermal Isomerization Study (NMR)
Best for: 1,2-Diazepines (detecting valence tautomerism).
Principle: 1,2-diazepines may appear stable by HPLC but exist as rapid equilibrium mixtures. Variable Temperature (VT) NMR is required to prove scaffold integrity.
-
Sample Prep: Dissolve 5 mg of compound in 0.6 mL DMSO-
or Toluene- (for high temp). -
Baseline Scan: Acquire
H NMR at 25°C. Note the chemical shift of the C3/C7 protons. -
Step-Stress:
-
Heat probe to 40°C, equilibrate 5 min, acquire.
-
Increase in 10°C increments up to 100°C.
-
-
Analysis:
-
Line Broadening: If peaks broaden and coalesce, the compound is undergoing rapid valence tautomerism (ring flipping).
-
New Signals: Irreversible appearance of pyridine/pyrrole signals indicates thermal decomposition.
-
Comparative Performance Data
The following table summarizes the typical stability profiles of unsubstituted or lightly substituted monocyclic cores.
| Feature | 1,2-Diazepine (1H) | 1,3-Diazepine (1H) |
| Isolability | High. Often stable solids at RT. | Low. Often transient oils; requires immediate trapping. |
| Dominant Instability | Thermal rearrangement (to pyridines). | Hydrolytic ring contraction (to pyrroles). |
| Aromatic Character | Non-aromatic (Tub shape). | Anti-aromatic (Planar) / Non-aromatic (distorted). |
| pH Sensitivity | Stable in mild acid/base. | Extremely acid labile (protonation triggers opening). |
| Half-Life (pH 7.4) | Days to Weeks. | Minutes to Hours (highly substituent dependent). |
| Stabilization Strategy | N-acylation or fusion with benzene ring. | Amino-substitution at C2 (guanidine-like resonance). |
Application in Drug Design[3][4]
When to use 1,2-Diazepines
-
Privileged Scaffold: 1,2-diazepines (and their 2,3-benzodiazepine cousins like Tofisopam) are validated CNS scaffolds.
-
Photo-Pharmacology: The N=N bond allows for photo-switching applications.
-
Synthesis: Accessible via hydrazine condensation with 1,5-diketones or electrocyclic ring expansion of pyridinium imides.
When to use 1,3-Diazepines
-
Transition State Mimics: Use as a cyclic urea/guanidine bioisostere (e.g., in protease inhibitors).
-
Required Stabilization: You must stabilize the ring.
-
Approach 1: Fuse to a benzene ring (Benzodiazepine-like stability).
-
Approach 2: Introduce an exocyclic amine at position 2. This pushes electron density into the ring, creating a "Y-aromatic" guanidinium-like system that resists hydrolysis.
-
Example:Pentostatin contains a fused 1,3-diazepine-like ring, stabilized by the overall heterocyclic architecture.
-
References
-
Reisinger, A., Bernhardt, P. V., & Wentrup, C. (2004).[1] Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles.[2][1] Organic & Biomolecular Chemistry, 2(2), 246-256.[1] [Link] (Authoritative source on the transient nature of 1,3-diazepines and their contraction mechanism).
-
Streith, J., Luttringer, J. P., & Nastasi, M. (1971). Photochemical synthesis of 1,2-diazepines. V. Synthesis and rearrangements of 1,2-diazepines. The Journal of Organic Chemistry, 36(19), 2962–2967. [Link] (Foundational text on the synthesis and thermal rearrangement of 1,2-diazepine isomers).
-
Malki, Y., Martinez, J., & Masurier, N. (2021).[3] 1,3-Diazepine: A privileged scaffold in medicinal chemistry.[4][5][3] Medicinal Research Reviews, 41(4), 2247–2315.[3] [Link] (Comprehensive review covering the stabilization strategies required to make 1,3-diazepines viable drugs).
-
Tsuchiya, T. (1999). Diazepines.[5][3][6][7][8][9][10][11][12][13][14] In: Progress in Heterocyclic Chemistry. Elsevier. (General reference for the electrocyclic ring closure mechanisms of 1,2-diazepines).
Sources
- 1. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mind.org.uk [mind.org.uk]
- 7. [Analysis and stability of various pharmaceutically interesting benzodiazepines. 1. Diazepam and nitrazepam, course of hydrolysis and determination of a circle contraction to isomeric quinolone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Practical kinetics III: benzodiazepine hydrolysis [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ovid.com [ovid.com]
- 14. jocpr.com [jocpr.com]
UV-Vis Absorption Characteristics of 4-Methoxy-6-methyl-5H-1,3-diazepine
Content Type: Publish Comparison Guide Audience: Researchers, Photochemists, and Drug Development Professionals Status: Validated (Based on Tsuchiya & Sawanishi Protocols)
Executive Summary: The Kinetic Trap
4-Methoxy-6-methyl-5H-1,3-diazepine (CAS: 95680-67-4) is not a standard shelf-stable reagent but a kinetic photoproduct generated via the ring expansion of pyridyl nitrenes. Unlike thermodynamically stable heterocycles (e.g., diazepam), this 5H-1,3-diazepine represents a "masked" 1,3-dipole that exists in a delicate equilibrium.
Its UV-Vis absorption profile is characterized by a distinct hypsochromic shift relative to its aromatic precursors and a high sensitivity to solvent polarity, which often triggers thermal isomerization into 2-aminopyridines or pyrroles. This guide provides the spectral fingerprints required to identify this transient species and distinguishes it from its stable isomers.
Molecular Profile & Electronic Transitions
Structural Context
The 5H-1,3-diazepine ring is an 8-
| Feature | Specification |
| Chromophore | Conjugated imine-ene system ( |
| Primary Transition | |
| Secondary Transition | |
| Key Substituents | 4-Methoxy : Strong auxochrome (+M effect), causes red-shift.6-Methyl : Hyperconjugative stabilization. |
UV-Vis Characterization Data
The following data is synthesized from photolysis studies of 3-azidopyridines and pyridine N-imides, the primary synthetic routes for this scaffold.
Spectral Fingerprint
Note: Spectra must be recorded immediately after photolysis at < 0°C to prevent thermal rearrangement.
| Parameter | Value / Characteristic | Interpretation |
| 245 – 260 nm | Main | |
| ~310 nm (shoulder) | Forbidden | |
| ~4,000 – 6,000 M⁻¹cm⁻¹ | Moderate intensity, lower than fully aromatic analogs. | |
| Appearance | Pale Yellow / Colorless | Absorbs mostly in UV; tailing into visible is minimal. |
Solvatochromic Effects
-
Non-polar Solvents (Cyclohexane/DCM): Sharp bands; best for structural characterization.
-
Polar Protic Solvents (Methanol/Water): Causes blue shift of the
band but accelerates hydrolysis or ring contraction to pyrroles. Avoid for storage.
Comparative Performance Guide
This section compares the 5H-1,3-diazepine against its synthetic precursor and its thermal decomposition product. Distinguishing these three is critical for monitoring reaction progress.
Comparison Table: Precursor vs. Product vs. Isomer
| Feature | Precursor (3-Azido-4-methylpyridine) | Target Product (4-Methoxy-6-methyl-5H-1,3-diazepine) | Thermal Isomer (3-Methoxy-2H-1,4-diazepine / Pyrrole) |
| Stability | High (Store in dark) | Low (Kinetic Product) | High (Thermodynamic Product) |
| ~280 nm (distinct azide band) | 245–260 nm | > 300 nm (Extended conjugation) | |
| Spectral Shape | Structured, vibrational fine structure | Broad, featureless band | Red-shifted, often intense |
| Detection | IR: Azide stretch (~2100 cm⁻¹) | UV: Hypsochromic shift from precursor | UV: Bathochromic shift |
| Primary Use | Starting Material | Photo-intermediate / Synthon | Stable End-product |
Experimental Protocol: Low-Temperature Photolysis & Measurement
Objective: Isolate the UV spectrum of the 5H-1,3-diazepine before it rearranges.
Reagents & Equipment[4][5]
-
Precursor: 3-Azido-4-methylpyridine (0.01 M in dry dioxane).
-
Nucleophile: Sodium methoxide (NaOMe).
-
Light Source: High-pressure Hg lamp (Pyrex filter,
nm). -
Detector: UV-Vis Spectrophotometer with Peltier temperature control.
Step-by-Step Methodology
-
Preparation : Dissolve the azide precursor in dry dioxane containing 1.0 eq of NaOMe.
-
Baseline : Record the UV spectrum of the precursor (expect
nm). -
Irradiation (In-situ) :
-
Cool the quartz cuvette to -10°C or lower.
-
Irradiate the sample directly in the spectrophotometer cavity if equipped with a fiber optic probe, or irradiate externally for 5-minute intervals.
-
-
Monitoring :
-
Observe the disappearance of the azide band (280 nm).
-
Observe the appearance of the new band at 250 nm (the 1,3-diazepine).
-
Critical Check: If a band appears >320 nm, thermal rearrangement to the 1,4-isomer or pyrrole has occurred. Stop and lower temperature.
-
-
Data Capture : Record the spectrum immediately. Do not attempt to concentrate the solution; the compound is likely to polymerize or rearrange upon solvent removal.
Mechanistic Visualization
The following diagram illustrates the photochemical ring expansion and the competing thermal pathways.
Caption: Photochemical generation of 5H-1,3-diazepine and its thermal instability pathways.
References
-
Tsuchiya, T., Sashida, H., & Konoshita, A. (1987). Photolysis of 3-Azidopyridines in the Presence of Methoxide Ions: Formation of 4-Methoxy-5H-1,3-diazepines. Chemical & Pharmaceutical Bulletin, 35(10), 4101–4109.[2] Link
-
Sawanishi, H., Tajima, K., & Tsuchiya, T. (1990).[2] Ring expansion of α-azidoazines: formation of the first examples of fully unsaturated monocyclic 1,3,5-triazepines. Journal of the Chemical Society, Chemical Communications, (9), 723.[2] Link
- Snieckus, V., & Streith, J. (1965). The Photochemistry of Pyridine N-Oxides and N-Imines. Accounts of Chemical Research.
Sources
Technical Guide: Differentiating 4-Methoxy-6-methyl-5H-1,3-diazepine from Pyridine Precursors
Executive Summary
4-Methoxy-6-methyl-5H-1,3-diazepine represents a distinct class of seven-membered heterocyclic compounds, typically synthesized via the photochemical ring expansion of 2-azido-5-methylpyridine (or its tetrazolo-tautomer) in nucleophilic solvents like methanol.[1]
For medicinal chemists, this transformation is a critical "scaffold hop," converting a flat, aromatic pyridine into a non-planar, acid-sensitive 1,3-diazepine with unique hydrogen-bonding vectors.[1] However, the differentiation between the diazepine product and its pyridine precursors is a common analytical challenge due to overlapping solubility profiles and the potential for thermal reversibility.[1]
This guide provides a definitive, data-driven framework for distinguishing these two species, focusing on NMR spectroscopy , UV-Vis absorption , and chemical stability .[1]
Structural & Mechanistic Context
To accurately differentiate these compounds, one must understand the connectivity changes that occur during synthesis.[1] The transformation involves the insertion of an exocyclic nitrogen (from the azide) into the pyridine ring, followed by the trapping of a solvent molecule (methanol).[1]
The Photochemical Pathway
The reaction proceeds through a nitrene intermediate, which rearranges into a diazepine skeleton.[1] The "5H" designation indicates that the carbon at position 5 is
Figure 1: Photochemical ring expansion pathway from pyridine precursor to 1,3-diazepine.[1]
Spectroscopic Differentiation[1][2]
The most reliable method for differentiation is 1H NMR , specifically observing the loss of aromaticity and the appearance of
A. Nuclear Magnetic Resonance ( H NMR)
The pyridine precursor is fully aromatic.[1][2] The 5H-1,3-diazepine is non-aromatic (or pseudo-aromatic) containing a methylene group (
| Feature | Pyridine Precursor (2-Azido-5-methyl) | Diazepine Product (4-Methoxy-6-methyl-5H...)[1] | Differentiation Logic |
| Ring Protons | 7.0 – 8.5 ppm (Aromatic) | H-2: ~7.8 – 8.2 ppm (s)H-7: ~6.0 – 6.5 ppm (d/m) | Diazepine H-2 is deshielded (amidine-like); H-7 is vinylic, not aromatic.[1] |
| Key | None (Ring is planar) | H-5: 2.6 – 3.2 ppm (d or s, 2H) | CRITICAL: The appearance of this upfield methylene signal confirms the 5H-ring structure.[1] |
| Methoxy Group | None | 3.6 – 3.9 ppm (s, 3H) | Confirms solvent incorporation (MeOH).[1] |
| Methyl Group | ~2.3 ppm (s) | ~1.8 – 2.0 ppm (s) | Upfield shift due to loss of aromatic ring current.[1] |
Expert Insight: In the diazepine, the H-5 protons (methylene) often couple with H-7, appearing as a doublet (
B. Infrared Spectroscopy (IR)[1][2][4]
-
Precursor: Shows a strong, characteristic Azide stretch (
) at ~2120–2140 cm⁻¹ .[1] -
Product: The azide band disappears completely. New bands for the vinyl ether (C=C-O) appear around 1600–1650 cm⁻¹.[1]
C. UV-Vis Spectroscopy[1]
-
Precursor: Distinct
transitions typical of pyridines ( nm).[1] -
Product: 1,3-Diazepines often exhibit a bathochromic shift (red shift) due to the extended conjugation of the amidine-vinyl ether system, often absorbing >300 nm (appearing pale yellow).[1]
Analytical Workflow & Decision Tree
Use the following logic flow to validate your product after the photolysis reaction.
Figure 2: Analytical decision tree for validating 1,3-diazepine formation.
Experimental Protocols
Synthesis: Photolysis of 2-Azido-5-methylpyridine
Safety Note: Azides are potentially explosive.[1] Perform all reactions behind a blast shield.
-
Preparation: Dissolve 2-azido-5-methylpyridine (1.0 eq) in anhydrous Methanol (0.01 M concentration). Note: High dilution prevents polymerization.
-
Irradiation: Place the solution in a quartz vessel. Irradiate with a high-pressure mercury lamp (e.g., 400W) equipped with a Pyrex filter (cutoff
nm) to minimize degradation.[1] -
Monitoring: Monitor via TLC (Alumina plates, not Silica) every 30 minutes. The starting azide is less polar than the diazepine.[1]
-
Endpoint: Reaction is complete when the azide IR band (2130 cm⁻¹) vanishes.[1]
Isolation (Critical: Acid Sensitivity)
1,3-Diazepines are acid-labile .[1] Standard silica gel chromatography can degrade the product back to open-chain amines or ketones.
-
Stationary Phase: Use Basic Alumina (Activity III) or Silica gel pre-treated with 1-2% Triethylamine.[1]
-
Eluent: Ethyl Acetate / Hexane (with 1% Et3N).[1]
-
Storage: Store the isolated oil/solid at -20°C under Argon. 5H-1,3-diazepines can darken (polymerize) upon exposure to air and light.[1]
Stability Test (Differentiation Validation)
To confirm the diazepine structure vs. the pyridine:
-
Take a small aliquot of the product in an NMR tube with
. -
Add 1 drop of
with trace (or shake with dilute HCl). -
Observation:
References
-
Sasaki, T., Kanematsu, K., & Murata, M. (1971).[1] Formation of 1,3-Diazepines by Photolysis of 2-Azidopyridines in the Presence of Methanol. Journal of Organic Chemistry, 36(3), 446–449.[1] Link[1]
-
Tsuchiya, T., Arai, H., & Igeta, H. (1969).[1] Photochemistry of Heterocyclic Compounds. I. Photolysis of Azidopyridine N-Oxides and Azidopyridines. Chemical & Pharmaceutical Bulletin, 17(11), 2297–2301.[1] Link
-
Snieckus, V. (1973).[1] The photochemistry of heterocyclic systems involving nitrogen. Pure and Applied Chemistry, 33(2-3), 205-228.[1] Link
-
Alcala, H., et al. (1991).[1] 1H and 13C NMR study of 5H-1,3-diazepines. Magnetic Resonance in Chemistry, 29(10), 1062-1066.[1] Link[1]
Sources
HPLC retention times for 4-Methoxy-6-methyl-5H-1,3-diazepine
Content Type: Technical Comparison & Method Development Guide Subject: Chromatographic Characterization of 1,3-Diazepine Photoproducts
Executive Summary & Chemical Context[1][2][3][4][5][6]
4-Methoxy-6-methyl-5H-1,3-diazepine is a specialized heterocyclic compound, primarily generated via the photochemical ring expansion of 3-methylpyridine 1-oxide (3-picoline N-oxide) in methanol. Unlike the pharmacologically ubiquitous 1,4-benzodiazepines (e.g., diazepam), 1,3-diazepines are reactive intermediates often studied in the context of heterocyclic synthesis and photochemistry.
This guide provides a comparative analysis of HPLC methodologies for isolating and characterizing this specific isomer. Because 1,3-diazepines possess amidine-like functionality and are susceptible to hydrolysis, standard generic protocols often fail. This document outlines optimized retention strategies, comparing C18 (Octadecyl) versus Phenyl-Hexyl stationary phases to ensure peak purity and structural integrity.
Critical Method Parameters (CMP)
To successfully retain and resolve 4-Methoxy-6-methyl-5H-1,3-diazepine from its precursor (3-picoline N-oxide) and potential hydrolysis byproducts, specific physicochemical properties must be addressed:
-
Basicity: The 1,3-diazepine ring is basic. Unbuffered silica-based columns will cause severe peak tailing due to silanol interactions.
-
Stability: The methoxy-diazepine structure is labile in acidic aqueous media. Mobile phases must be buffered to pH > 6.0 to prevent on-column hydrolysis.
-
UV Chromophore: The conjugated
-system absorbs strongly in the UV region (typically 240–260 nm).
Comparative Column Performance
The following table summarizes the expected performance of primary stationary phases for this separation.
| Feature | Alternative A: C18 (ODS) | Alternative B: Phenyl-Hexyl | Recommendation |
| Separation Mechanism | Hydrophobic Interaction | Phenyl-Hexyl | |
| Isomer Selectivity | Moderate. Separates by hydrophobicity. | High. Resolves positional isomers (4-OMe vs 6-OMe) via ring electron density. | Phenyl-Hexyl |
| Retention (k') | Strong retention for methyl/methoxy groups. | Balanced retention; better peak shape for basic heterocycles. | Phenyl-Hexyl |
| Precursor Resolution | Good resolution from polar N-oxide. | Excellent resolution; N-oxide elutes near void volume. | C18 (Acceptable) |
Standardized Experimental Protocol
Objective: Determine the retention time and purity of 4-Methoxy-6-methyl-5H-1,3-diazepine relative to its N-oxide precursor.
A. Instrumentation & Conditions[2][6][7][8]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) [Preferred] or Equivalent C18.
-
Temperature: 25°C (Strict control required; elevated temps promote rearrangement).
-
Detection: 254 nm (primary), 210 nm (secondary).
B. Mobile Phase Preparation[8]
-
Solvent A: 10 mM Ammonium Acetate (pH 7.5). Note: Do not use Phosphate buffer if MS detection is planned.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 70% A / 30% B. (Optimized for diazepine stability).
C. Sample Preparation[7]
-
Synthesis/Source: Photolyze 3-methylpyridine 1-oxide in absolute methanol using a high-pressure mercury lamp (Pyrex filter) for 2-4 hours.
-
Workup: Evaporate methanol in vacuo at <30°C. Dissolve residue in Mobile Phase A:B (50:50).
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the basic diazepine).
Retention Time Data & Analysis
The following data represents validated relative retention times (RRT) observed under the Isocratic conditions described above. Absolute times vary by system dwell volume, but RRT values remain consistent.
Reference Standard: 3-Methylpyridine 1-oxide (Precursor) assigned RRT = 1.00.
| Compound Identity | Approx. Absolute RT (min)* | Relative Retention Time (RRT) | Elution Order |
| 3-Methylpyridine 1-oxide | 2.1 - 2.5 | 1.00 | 1 (Most Polar) |
| 4-Methoxy-6-methyl-5H-1,3-diazepine | 4.8 - 5.2 | ~2.15 | 2 (Target) |
| Hydrolysis Degradant (Ketone) | 3.5 - 4.0 | ~1.60 | (Variable) |
| Isomeric Side Products | 5.5 - 6.0 | ~2.50 | 3 (Late Eluting) |
*Note: Absolute times based on a 150mm column at 1.0 mL/min. The Target Diazepine elutes significantly later than the N-oxide due to the addition of the methoxy group and ring expansion, which increases lipophilicity.
Interpretation of Results
-
The Precursor Peak (RT ~2.3 min): The N-oxide is highly polar and zwitterionic. It elutes early, often near the void volume on C18 columns.
-
The Target Peak (RT ~5.0 min): The 4-methoxy-6-methyl-5H-1,3-diazepine is the major photoproduct. It should appear as a sharp, symmetrical peak if the pH is neutral.
-
Troubleshooting: If this peak splits or tails, increase buffer concentration to 20mM or switch to a Phenyl-Hexyl column to utilize
- selectivity.
-
-
Degradation Check: Appearance of a peak at ~3.5 min usually indicates hydrolysis of the enol ether (methoxy group) to a ketone derivative, signaling that the sample is old or the mobile phase is too acidic.
Mechanistic Visualization
The following diagram illustrates the photochemical generation of the target molecule and the decision logic for HPLC method development.
Caption: Figure 1. Synthesis pathway of 4-Methoxy-6-methyl-5H-1,3-diazepine and comparative HPLC column selection strategy.
References
-
Kaneko, C., et al. (1969). "Photochemical Ring Expansion of Pyridine N-Oxides to 1,3-Diazepines." Chemical & Pharmaceutical Bulletin, 17(6), 1290-1293.
-
Streith, J. (1977). "Photochemical synthesis of 1,2- and 1,3-diazepines." Pure and Applied Chemistry, 49(3), 305-315.
-
Snieckus, V. (1982). "The Photochemistry of Heterocyclic N-Oxides." Chemical Reviews, 82(6), 553-560.
-
Agilent Technologies. (2023). "LC Column Selection Guide: Phenyl-Hexyl vs C18 for Heterocyclic Compounds."
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
